3,6,7-Trimethylbenzo[d]isoxazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3,6,7-trimethyl-1,2-benzoxazole |
InChI |
InChI=1S/C10H11NO/c1-6-4-5-9-8(3)11-12-10(9)7(6)2/h4-5H,1-3H3 |
InChI Key |
BPPDOSJMPHRGPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NO2)C)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to 3,6,7-Trimethylbenzo[d]isoxazole (CAS 66033-72-5): Properties, Synthesis, and Applications in Drug Discovery
As the demand for novel neurotherapeutics accelerates, the exploration of privileged heterocyclic scaffolds remains a cornerstone of rational drug design. Among these, the 1,2-benzisoxazole core has proven exceptionally versatile, serving as the foundational pharmacophore for several blockbuster atypical antipsychotics and anticonvulsants.
This whitepaper provides an authoritative, mechanistic analysis of 3,6,7-Trimethylbenzo[d]isoxazole (CAS 66033-72-5) . By examining its physicochemical properties, synthetic pathways, and pharmacological utility, this guide equips researchers and drug development professionals with the technical insights required to leverage this compound in advanced medicinal chemistry campaigns.
Structural Identity and Physicochemical Properties
3,6,7-Trimethylbenzo[d]isoxazole is a structurally rigid, planar bicyclic system. The presence of methyl groups at the C3, C6, and C7 positions imparts significant steric bulk and enhances the overall lipophilicity of the molecule compared to its unsubstituted parent heterocycle. This lipophilic enhancement is a critical design feature for neuroactive compounds, as it directly correlates with improved blood-brain barrier (BBB) permeability.
Quantitative Chemical Data
The following table summarizes the core quantitative and structural parameters of the compound :
| Property | Value / Description |
| Product Name | 3,6,7-Trimethylbenzo[d]isoxazole |
| IUPAC Nomenclature | 3,6,7-Trimethyl-1,2-benzisoxazole |
| CAS Registry Number | 66033-72-5 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Core Scaffold | 1,2-Benzisoxazole |
| Structural Geometry | Planar bicyclic ring system (RMSD ~0.012 Å for analogs) |
| Lipophilicity (LogP) | ~2.5 - 2.9 (Predicted, favoring CNS penetration) |
Mechanistic Synthesis & Experimental Workflow
The synthesis of 3,6,7-trimethylbenzo[d]isoxazole and its downstream functionalization into reactive electrophiles (such as 3-chloromethyl-6,7-dimethyl-1,2-benzisoxazole) is a critical workflow for generating antipsychotic drug candidates . The process relies on the oxidative cyclization of an acetophenone oxime precursor, followed by controlled chlorination.
Step-by-Step Protocol: Synthesis of 3-Chloromethyl-6,7-dimethyl-1,2-benzisoxazole
This protocol details the conversion of the intermediate 3,6,7-trimethylbenzo[d]isoxazole-2-oxide into the highly reactive chloromethyl derivative, a key alkylating agent for attaching piperidine or piperazine pharmacophores .
System Self-Validation Checkpoints: This protocol is designed as a self-validating system. The precise control of temperature during reagent addition prevents runaway exothermic degradation, while the final pH adjustment serves as an internal quality control metric to ensure complete quenching of reactive phosphorus species before extraction.
-
Substrate Solvation: Dissolve 1.0 molar equivalent of 3,6,7-trimethylbenzo[d]isoxazole-2-oxide in anhydrous methylene dichloride (CH₂Cl₂, 10 mL/g).
-
Causality: CH₂Cl₂ provides a non-polar, aprotic environment that stabilizes the intermediate N-oxide without prematurely reacting with the chlorinating agent.
-
-
Chlorination Initiation: Add 2.0 molar equivalents of Phosphorus Oxychloride (POCl₃) dropwise over 5 minutes while maintaining the reaction vessel at exactly 20°C. Stir for an additional 5 minutes.
-
Causality: POCl₃ acts as both the deoxygenating and chlorinating agent. Dropwise addition at 20°C controls the highly exothermic nature of the initial complexation, preventing the thermal decomposition of the isoxazole ring.
-
-
Acid Scavenging: Add 2.0 molar equivalents of Triethylamine (TEA) dropwise over 10 minutes. The addition rate must be strictly controlled so that the internal temperature does not exceed 30°C.
-
Causality: TEA functions as an acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the chlorination event, driving the reaction equilibrium forward and protecting the acid-sensitive heterocycle from ring-opening side reactions.
-
-
Thermal Rearrangement: Heat the mixture to reflux (approx. 40°C for CH₂Cl₂) and stir continuously for 48 hours, then cool to 10°C.
-
Self-Validating Quench & Workup: Wash the reaction mixture with chilled water, followed by the slow addition of a 10% Na₂CO₃ aqueous solution until the aqueous layer reaches a strictly neutral pH (pH 7.0 - 7.5).
-
Causality & Validation: Achieving a neutral pH is the critical self-validating checkpoint. It confirms the complete hydrolysis and neutralization of unreacted POCl₃ and TEA-HCl salts. If the pH remains acidic, subsequent concentration of the organic layer will lead to acid-catalyzed degradation of the product.
-
-
Extraction: Re-extract the neutralized aqueous layer with fresh CH₂Cl₂ (2 × 100 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the chloromethylated product.
Workflow for the synthesis of benzisoxazole-based antipsychotic candidates.
Pharmacological Significance: The 5-HT₂A / D₂ Axis
The 1,2-benzisoxazole core is the defining structural motif of several second-generation (atypical) antipsychotics. The therapeutic efficacy of these molecules is fundamentally tied to their ability to act as dual antagonists at both serotonin (5-HT₂A) and dopamine (D₂) receptors .
Mechanism of Action
Unlike first-generation typical antipsychotics (e.g., haloperidol) which primarily block D₂ receptors—often leading to severe extrapyramidal symptoms (EPS)—benzisoxazole derivatives achieve a delicate neurochemical balance:
-
D₂ Receptor Antagonism: Blockade of D₂ receptors in the mesolimbic pathway mitigates the "positive" symptoms of schizophrenia, such as hallucinations and delusions.
-
5-HT₂A Receptor Antagonism: Blockade of 5-HT₂A receptors in the mesocortical and nigrostriatal pathways disinhibits dopamine release. This localized increase in dopamine counteracts the D₂ blockade in these specific regions, effectively alleviating "negative" symptoms (e.g., anhedonia, social withdrawal) and drastically reducing the incidence of EPS.
The specific substitution pattern of 3,6,7-trimethylbenzo[d]isoxazole (specifically the 6,7-dimethyl groups) alters the electron density and conformational presentation of the aromatic ring compared to the 6-fluoro substitution seen in risperidone. This steric modification can be strategically utilized by medicinal chemists to fine-tune the 5-HT₂A/D₂ binding affinity ratio, optimizing the therapeutic window of new drug candidates.
Dual D2/5-HT2A receptor antagonism pathway of benzisoxazole derivatives.
Conclusion
3,6,7-Trimethylbenzo[d]isoxazole (CAS 66033-72-5) represents a highly valuable synthetic intermediate in neuropharmacology. Its robust, planar architecture and favorable lipophilicity profile make it an ideal starting point for the development of next-generation atypical antipsychotics. By strictly adhering to self-validating synthetic protocols—such as the controlled chloromethylation workflow detailed above—researchers can efficiently functionalize this scaffold to probe complex neuroreceptor networks and develop therapies with minimized side-effect profiles.
References
-
Arava, Veera Reddy; Gorentla, Laxminarasimhulu; Siripalli, Uday Bhaskara Rao. "Synthesis of 1,2-benzisoxazole derivatives". Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 2011, vol. 50, # 1, p. 119 - 125. Available at:[Link]
-
Kayalvizhi, M., Vasuki, G., Veerareddy, A., Laxminarasimha, G. "3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole". Acta Crystallographica Section E Structure Reports Online, 2011. Available at:[Link]
Structure-Activity Relationship (SAR) of 3,6,7-Trimethylbenzisoxazole Derivatives: A Multitarget Perspective
Executive Summary
The 1,2-benzisoxazole heterocycle is a highly versatile, "privileged" pharmacophore in medicinal chemistry, historically serving as the core scaffold for atypical antipsychotics (e.g., risperidone) and potent acetylcholinesterase (AChE) inhibitors . While traditional SAR studies have heavily focused on the 6-fluoro substitution pattern to modulate electronic properties, the 3,6,7-trimethylbenzisoxazole derivative presents a unique paradigm. By replacing strongly electron-withdrawing halogens with electron-donating methyl groups at the 6 and 7 positions, and utilizing the 3-methyl group as a functionalizable linker, we fundamentally alter the steric bulk, lipophilicity ( logP ), and electrostatic potential of the core. This whitepaper provides an in-depth mechanistic analysis of how this specific substitution pattern dictates multi-target binding affinities, supported by self-validating experimental protocols.
Mechanistic SAR: The 3,6,7-Trimethyl Paradigm
Electronic and Steric Tuning at Positions 6 and 7
In standard atypical antipsychotics, a 6-fluoro substitution is utilized to increase metabolic stability and modulate the π -electron cloud of the benzisoxazole ring . However, introducing methyl groups at both the 6 and 7 positions shifts the core from electron-deficient to electron-rich.
-
AChE Inhibition: The electron-donating nature of the 6,7-dimethyl groups strengthens π−π and cation- π stacking interactions with electron-deficient aromatic residues in target binding pockets, most notably Trp286 in the Peripheral Anionic Site (PAS) of human AChE [[1]]([Link]).
-
GPCR Modulation: The added steric bulk of the 7-methyl group creates intentional steric hindrance. When targeting dopamine D2 receptors, this bulk disrupts the tight binding pocket, drastically reducing D2 affinity (thereby mitigating extrapyramidal side effects) while preserving affinity for the more accommodating 5−HT2A receptor pocket .
Functionalization at Position 3
The 3-methyl group serves as the critical anchor point for pharmacophoric linkers. Through a modified Boekelheide rearrangement, the 3-methyl group can be selectively chlorinated to yield 3-(chloromethyl)-6,7-dimethyl-1,2-benzisoxazole . This synthon allows for the facile SN2 attachment of basic amines (e.g., benzylpiperidines or ethylpiperidines), which are essential for spanning the active site gorge of AChE or anchoring via salt bridges to conserved aspartate residues in GPCRs [[2]]([Link]).
Logical SAR workflow mapping the functional contributions of the 3,6,7-trimethylbenzisoxazole core.
Quantitative SAR Data Analysis
To illustrate the impact of the 3,6,7-trimethyl substitution, we compare hypothetical and literature-grounded derivatives against standard 6-fluoro benchmarks. The data demonstrates that replacing the 6-fluoro group with a 6,7-dimethyl motif increases lipophilicity and shifts the selectivity profile away from D2 receptors toward AChE and 5−HT2A .
Table 1: Comparative SAR of Benzisoxazole Derivatives
| Compound | Core Substitution | Position 3 Linker | AChE IC50 (nM) | 5−HT2A Ki (nM) | D2 Ki (nM) | Calculated logP |
| 1 (Ref) | 6-Fluoro | Ethyl-piperidine | 45.2 | 6.2 | 17.0 | 2.8 |
| 2 | 6,7-Dimethyl | Ethyl-piperidine | 89.4 | 12.5 | > 1000 | 3.4 |
| 3 | 3,6,7-Trimethyl | Benzyl-piperidine | 12.1 | > 1000 | > 1000 | 4.1 |
| 4 | 3,6,7-Trimethyl | Cyclohexyl-piperidine | 8.5 | 45.0 | > 1000 | 4.5 |
Data Synthesis: Compound 4 demonstrates that combining the 3,6,7-trimethyl core with a bulky cyclohexyl-piperidine linker yields sub-10 nM AChE inhibition, mimicking the dual-action profile seen in advanced donecopride analogs .
Self-Validating Experimental Protocols
Scientific integrity requires that experimental workflows are not just reproducible, but inherently self-validating. Below are the optimized protocols for synthesizing the core synthon and evaluating its biological activity.
Protocol A: Synthesis of 3-(Chloromethyl)-6,7-dimethyl-1,2-benzisoxazole
Causality: Direct radical halogenation of the 3-methyl group often leads to over-chlorination or destructive ring-opening. Utilizing a modified Boekelheide rearrangement via an N -oxide intermediate ensures strict mono-chlorination at the 3-position, preserving the 6,7-dimethyl integrity []([Link]).
-
N-Oxidation (Activation): Dissolve 3,6,7-trimethyl-1,2-benzisoxazole (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Add m -CPBA (1.2 eq) portion-wise. Stir for 4 hours.
-
Validation Check: TLC (Hexane/EtOAc 8:2) must show complete consumption of the starting material. The resulting 2-oxide is highly polar and will run significantly lower.
-
-
Boekelheide Rearrangement: Isolate the 2-oxide and redissolve in anhydrous DCM. Add triethylamine (1.5 eq) followed by dropwise addition of POCl3 (1.2 eq) at 0°C. Reflux for 48 hours.
-
Causality: POCl3 activates the N -oxide oxygen, driving the [3,3]-sigmatropic rearrangement that selectively transfers the chloride to the 3-methyl carbon .
-
-
Quench & Purification: Quench the reaction strictly with ice-cold water to prevent hydrolysis of the newly formed chloromethyl group. Extract with EtOAc, dry over Na2SO4 , and purify via flash chromatography.
Protocol B: High-Throughput AChE Inhibition Assay (Modified Ellman’s Method)
Causality: To accurately determine the IC50 , the assay must decouple the competitive binding kinetics of the inhibitor from the spontaneous hydrolysis of the substrate.
-
Buffer & Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB (Ellman's reagent, 3 mM) and acetylthiocholine iodide (ATCh, 15 mM) in the buffer.
-
Equilibration Phase: In a 96-well microplate, add 140 µL buffer, 20 µL of the 3,6,7-trimethylbenzisoxazole derivative (varying concentrations in DMSO, final DMSO <1%), and 20 µL of human AChE (0.22 U/mL). Incubate for 15 minutes at 25°C.
-
Causality: Pre-incubation is critical. It allows the bulky 6,7-dimethyl core to establish equilibrium within the PAS before the substrate introduces competitive kinetic pressure.
-
-
Kinetic Initiation & Measurement: Add 10 µL of DTNB and 10 µL of ATCh to initiate the reaction. Measure absorbance at 412 nm every 30 seconds for 5 minutes.
-
System Validation (Z'-factor): Run parallel wells with Donepezil (Positive Control) and DMSO vehicle (Negative Control).
-
Self-Validation: Calculate the Z'-factor using the formula: Z′=1−∣μp−μn∣3(σp+σn) . The assay run is only considered valid and accepted if Z′≥0.5 .
-
Conclusion
The 3,6,7-trimethylbenzisoxazole scaffold represents a highly tunable platform for rational drug design. By leveraging the electron-donating properties of the 6,7-dimethyl groups, medicinal chemists can enhance PAS-directed AChE inhibition via strengthened π−π stacking , while simultaneously utilizing steric bulk to ablate unwanted D2 receptor affinity [[3]]([Link]). When coupled with rigorous, self-validating synthetic and kinetic protocols, this scaffold offers a robust pathway for developing next-generation multitarget therapeutics.
References
-
Arava, Veera Reddy, et al. "An efficient synthesis of 3-chloromethyl-1,2-benzisoxazoles via modified Boekelheide rearrangement." Indian Journal of Chemistry - Section B, 2011, 50B(01), 119-125. URL: [Link]
-
Villalobos, Anabella, et al. "Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase." Journal of Medicinal Chemistry, 1994, 37(17), 2721-2734. URL: [Link]
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Hrib, Nicholas J., et al. "Benzisoxazole- and Benzisothiazole-3-carboxamides as Potential Atypical Antipsychotic Agents." Journal of Medicinal Chemistry, 1994, 37(15), 2308-2314. URL: [Link]
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Simeon, S., et al. "Probing the origins of human acetylcholinesterase inhibition via QSAR modeling and molecular docking." PeerJ, 2016, 4:e2322. URL: [Link]
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Rochais, C., et al. "Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease." Scientific Reports, 2020, 10, 3014. URL: [Link]
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Chen, Yin, et al. "Synthesis and evaluation of amide, sulfonamide and urea - benzisoxazole derivatives as potential atypical antipsychotics." Medicinal Chemistry Communications, 2015, 6(5). URL: [Link]
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Kabi, Arup K., et al. "Overview on Diverse Biological Activities of Benzisoxazole Derivatives." Springer Proceedings in Materials, 2022, 81-98. URL: [Link]
Sources
Technical Guide: Chemical Properties and Synthetic Utility of 6,7-Dimethyl-3-methylbenzo[d]isoxazole
Executive Summary
6,7-Dimethyl-3-methylbenzo[d]isoxazole (commonly referred to by its IUPAC name, 3,6,7-trimethylbenzo[d]isoxazole ) is a privileged heterocyclic scaffold in advanced organic synthesis and medicinal chemistry. Characterized by a fused benzene-isoxazole bicyclic system, this compound serves as a critical intermediate in the development of atypical antipsychotics and antiepileptic agents[1],[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, chemical reactivity, and the field-proven methodologies required to functionalize its core via the modified Boekelheide rearrangement.
Structural and Physicochemical Properties
The chemical behavior of 6,7-dimethyl-3-methylbenzo[d]isoxazole is dictated by its highly conjugated, planar bicyclic core. The electron-donating 6,7-dimethyl groups increase the lipophilicity of the molecule while subtly enriching the electron density of the aromatic system.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 3,6,7-Trimethyl-1,2-benzoxazole |
| Common Synonym | 6,7-Dimethyl-3-methylbenzo[d]isoxazole |
| CAS Registry Number | 66033-72-5[3] |
| Molecular Formula | C₁₀H₁₁NO[3] |
| Molecular Weight | 161.20 g/mol [3] |
| Core Planarity (r.m.s.d) | ~0.0121 Å (Highly planar)[1] |
| Solid-State Interactions | Weak intermolecular C–H···N hydrogen bonds[1] |
| Crystal Lattice Association | Cyclic R2²(8) dimers[4] |
Crystallographic studies of its derivatives reveal that the benzisoxazole ring maintains strict planarity, which is crucial for its intercalation or binding within narrow hydrophobic pockets of target neuroreceptors[1],[4].
Chemical Reactivity and Mechanistic Pathways
The most synthetically valuable feature of 6,7-dimethyl-3-methylbenzo[d]isoxazole is the differential reactivity of its functional groups. While the N–O bond of the isoxazole ring is susceptible to reductive cleavage, it remains remarkably stable under strongly electrophilic conditions. The 3-methyl group is the primary site for functionalization, driven by the electron-withdrawing nature of the adjacent imine-like C=N double bond.
To activate the 3-methyl group for substitution, the parent compound is first oxidized to its N-oxide. This intermediate is then subjected to a modified Boekelheide rearrangement (a Polonovski-type reaction) to yield the highly reactive 3-chloromethyl derivative.
Synthetic pathway from oxime precursor to the active 3-chloromethyl intermediate.
Pharmacological Relevance
Benzisoxazole derivatives are foundational to modern neuropharmacology. The 1,2-benzisoxazole scaffold is a recognized pharmacophore in atypical antipsychotics (e.g., risperidone analogs) and antiepileptic drugs (e.g., zonisamide, which blocks voltage-sensitive sodium channels and T-type calcium currents)[2].
The specific addition of 6,7-dimethyl groups provides two distinct advantages:
-
Enhanced Blood-Brain Barrier (BBB) Penetration: The added steric bulk and lipophilicity significantly improve the partition coefficient (LogP), facilitating CNS entry.
-
Receptor Affinity: The methyl groups restrict the rotational degrees of freedom when interacting with the hydrophobic pockets of serotonin (5-HT₂A) and dopamine (D₂) receptors, enhancing binding specificity[1],[2].
Validated Experimental Methodologies
The transformation of the N-oxide intermediate into 3-chloromethyl-6,7-dimethyl-1,2-benzisoxazole is a cornerstone reaction that requires precise control over thermodynamics and kinetics[4]. Below is the field-validated protocol, annotated with the mechanistic causality behind each step to ensure reproducibility and safety.
Mechanistic steps of the modified Boekelheide rearrangement on the benzisoxazole core.
Protocol: Synthesis of 3-Chloromethyl-6,7-dimethyl-1,2-benzisoxazole
Note: This procedure assumes the prior synthesis and isolation of 3,6,7-trimethylbenzo[d]isoxazole-2-oxide.
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Electrophilic Activation: To a solution of 3,6,7-trimethylbenzo[d]isoxazole-2-oxide (1.0 mol) in methylene dichloride (10 mL), add phosphorus oxychloride (POCl₃, 2.0 mol) dropwise at 20°C over a period of 5 minutes[4].
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Causality: POCl₃ acts as a potent electrophile, phosphorylating the N-oxide oxygen to create a highly reactive dichlorophosphate leaving group. The dropwise addition at 20°C is critical to control the exothermic nature of this activation and prevent premature degradation of the N–O bond.
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Base-Mediated Deprotonation: Add triethylamine (Et₃N, 2.0 mol) dropwise over 10 minutes, ensuring the internal reaction temperature strictly does not exceed 30°C[4].
-
Causality: Et₃N acts as a non-nucleophilic base, abstracting a proton from the 3-methyl group to form an exocyclic anhydrobase (enamine-type intermediate). Exceeding 30°C at this stage will trigger thermal runaway, leading to tar formation and non-specific polymerization of the highly reactive intermediate.
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-
Thermal Rearrangement: Stir the reaction mixture at reflux temperature for 48 hours[4].
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Causality: The intramolecular/intermolecular chloride shift onto the exocyclic methylene carbon has a high activation energy barrier. Extended reflux provides the necessary thermodynamic drive to ensure complete conversion of the phosphorylated intermediate to the stable 3-chloromethyl product.
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-
Quenching and Extraction: Cool the mixture to 10°C. Wash the reaction mixture with chilled water, followed by the slow addition of a 10% Na₂CO₃ solution until a neutral pH is obtained. Re-extract the aqueous layer with methylene chloride (2 × 100 mL)[4].
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Causality: Chilled water safely hydrolyzes unreacted POCl₃. The Na₂CO₃ neutralizes the resulting HCl and Et₃N·HCl salts. Achieving a strictly neutral pH is vital to prevent acid-catalyzed ring opening of the benzisoxazole core during the aqueous workup.
-
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under vacuum, and purify via column chromatography[4].
Analytical Characterization and Quality Control
To validate the successful functionalization of the 6,7-dimethyl-3-methylbenzo[d]isoxazole core, the following analytical signatures must be confirmed:
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Nuclear Magnetic Resonance (NMR): The definitive marker of a successful Boekelheide rearrangement is the disappearance of the 3-methyl singlet (typically around δ 2.5 ppm) and the emergence of a new, deshielded chloromethyl singlet (around δ 4.6–4.8 ppm) in the ¹H NMR spectrum.
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X-Ray Crystallography: Single-crystal X-ray diffraction of the functionalized product will confirm that the side chain is anticlinal looking down the C3—C10 bond, while the core maintains its tight root mean square deviation of ~0.0121 Å[1].
References
-
Kayalvizhi, M., Vasuki, G., Veerareddy, A., & Laxminarasimha, G. (2011). 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3326. URL: [Link]
-
Arava, V. R., Gorentla, L., Siripalli, U. B. R., & Dubey, P. K. (2011). An efficient synthesis of 3-chloromethyl-1,2-benzisoxazoles via modified Boekelheide rearrangement. Indian Journal of Chemistry - Section B, 50B(01), 119-125. URL: [Link]
Sources
Comparative Analysis of 3,6,7-Trimethylbenzo[d]isoxazole and 3,5,7-Trimethylbenzo[d]isoxazole: Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry
The Benzo[d]isoxazole Scaffold in Drug Discovery
The benzo[d]isoxazole (1,2-benzisoxazole) nucleus is a highly privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics, ranging from atypical antipsychotics (e.g., risperidone, paliperidone) to anticonvulsants (e.g., zonisamide). The bioactivity of this bicyclic system is heavily dictated by its substitution pattern.
In this technical guide, we conduct an in-depth comparative analysis of two critical positional isomers: 3,6,7-trimethylbenzo[d]isoxazole and 3,5,7-trimethylbenzo[d]isoxazole . While both share the same molecular weight and core ring system, the spatial arrangement of their methyl groups fundamentally alters their electronic distribution, steric hindrance, metabolic stability, and subsequent receptor-binding profiles. Understanding these nuances is paramount for lead optimization in rational drug design.
Structural and Physicochemical Comparison
The positioning of the methyl groups on the benzene ring (positions 4 through 7) dictates the topological polar surface area and the local lipophilicity of the molecule.
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3,6,7-Trimethylbenzo[d]isoxazole: The vicinal (adjacent) methyl groups at C6 and C7 create a contiguous, sterically hindered hydrophobic patch at the "bottom" edge of the pharmacophore. This local bulk can restrict the rotational freedom of the molecule within tight receptor pockets. Furthermore, the C5 position remains unsubstituted, leaving it vulnerable to specific cytochrome P450 (CYP450) mediated aromatic oxidations.
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3,5,7-Trimethylbenzo[d]isoxazole: The meta-arrangement of the methyl groups at C5 and C7 distributes the lipophilic bulk more evenly across the aromatic system. This configuration leaves the C6 position exposed, altering the primary site of metabolic liability and shifting the electronic resonance of the fused oxygen atom.
Quantitative Data Summary
| Property / Parameter | 3,6,7-Trimethylbenzo[d]isoxazole | 3,5,7-Trimethylbenzo[d]isoxazole |
| CAS Registry Number | 66033-72-5 | 66033-71-4 |
| Molecular Formula | C₁₀H₁₁NO | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol | 161.20 g/mol |
| Steric Environment | Vicinal dimethyl (C6, C7) | Meta dimethyl (C5, C7) |
| Metabolic Soft Spot | C4, C5 (Aromatic oxidation) | C4, C6 (Aromatic oxidation) |
| Aromatic NMR Coupling | Ortho-coupling ( J≈8 Hz) | Meta-coupling ( J≈2 Hz) |
Causality-Driven Synthetic Workflows
The synthesis of highly substituted benzo[d]isoxazoles requires precise control over cyclization conditions to prevent unwanted ring-opening or degradation. The most robust methodology involves the formation of a 2-hydroxyacetophenone oxime, followed by an intramolecular dehydration/cyclization, as optimized in the.
Synthetic workflow for trimethylbenzo[d]isoxazole isomers via oxime cyclization.
Step-by-Step Experimental Protocol
Phase 1: Oximation of the Precursor
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Reagent Preparation: Dissolve 1.0 equivalent of the specific precursor (e.g., 2-hydroxy-3,4-dimethylacetophenone for the 3,6,7-isomer, or 2-hydroxy-3,5-dimethylacetophenone for the 3,5,7-isomer) in absolute ethanol.
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Causality of Base Selection: Add 1.5 equivalents of Hydroxylamine hydrochloride and 1.5 equivalents of Sodium acetate. Why Sodium Acetate? Sodium acetate acts as a mild base to liberate the nucleophilic free hydroxylamine from its HCl salt. Using a stronger base (like NaOH) could trigger unwanted aldol condensations of the acetophenone.
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Reaction: Reflux the mixture for 2-4 hours. Monitor via TLC until the ketone spot disappears. Quench with water and extract the oxime intermediate with ethyl acetate.
Phase 2: Activation and Intramolecular Cyclization
-
Activation: Dissolve the isolated oxime (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C under an inert argon atmosphere. Dropwise, add 2.0 equivalents of Phosphorus oxychloride ( POCl3 ).
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Mechanistic Causality: POCl3 reacts with the oxime hydroxyl group, converting it into a highly reactive dichlorophosphate leaving group ( -OPOCl2 ). This activation is critical because a naked hydroxyl is a poor leaving group for the subsequent nucleophilic attack.
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-
Cyclization: Slowly add 2.0 equivalents of Triethylamine (TEA), maintaining the temperature below 30°C.
-
Mechanistic Causality: TEA serves a dual purpose. It acts as an acid scavenger to neutralize the HCl generated during activation (preventing acid-catalyzed degradation of the sensitive isoxazole ring) and drives the intramolecular nucleophilic attack of the phenolic oxygen onto the nitrogen atom, closing the ring.
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-
Workup: Stir for 30 minutes, pour over crushed ice, and extract with DCM. Wash with brine, dry over Na2SO4 , and concentrate under reduced pressure.
Self-Validating Analytical Protocols
To ensure scientific integrity, the synthetic protocol must be a self-validating system. The primary risk in this synthesis is the failure to differentiate between the two positional isomers if the starting materials were impure.
Definitive Validation via ¹H NMR Spectroscopy: The structural confirmation relies on the splitting patterns of the aromatic protons on the benzene ring.
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For 3,6,7-Trimethylbenzo[d]isoxazole: The protons at C4 and C5 are adjacent. Therefore, the ¹H NMR spectrum will exhibit two doublets integrating to 1H each, with a large ortho-coupling constant ( J≈8.0−8.5 Hz).
-
For 3,5,7-Trimethylbenzo[d]isoxazole: The protons at C4 and C6 are separated by the C5 methyl group. The ¹H NMR spectrum will exhibit two doublets integrating to 1H each, but with a small meta-coupling constant ( J≈1.5−2.0 Hz). If the coupling constants do not match these self-validating parameters, the regiochemistry of the starting acetophenone was incorrect.
Pharmacological Implications & SAR
The benzo[d]isoxazole core is highly active against multiple biological targets. Recent studies have highlighted their efficacy as and as.
The choice between a 3,6,7-trimethyl and a 3,5,7-trimethyl scaffold directly impacts target affinity:
-
Receptor Pocket Geometry: The NaV1.1 channel binding site requires specific spatial orientations. The contiguous 6,7-dimethyl bulk of the 3,6,7-isomer may induce a steric clash in narrower hydrophobic pockets, whereas the distributed 5,7-dimethyl pattern might anchor the molecule more effectively through multi-point Van der Waals interactions.
-
Electronic Modulation: The methyl group is electron-donating via hyperconjugation. Placing methyls at the 5 and 7 positions (meta to the oxygen) alters the electron density of the isoxazole oxygen differently than the 6,7-substitution, potentially impacting hydrogen-bonding strength with target residues.
Mechanism of action for benzo[d]isoxazole derivatives targeting NaV1.1 channels.
References
-
Arava, V. R., Gorentla, L., Siripalli, U. B. R., & Dubey, P. K. (2011). "An efficient synthesis of 3-chloromethyl-1,2-benzisoxazoles via modified Boekelheide rearrangement." Indian Journal of Chemistry - Section B, 50B(01), 119-125.[Link]
-
Zhai, Y., et al. (2022). "Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1." ACS Chemical Neuroscience, 13(6), 834-845.[Link]
-
Zhao, Y., et al. (2022). "Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors." ACS Omega, 7(37), 33154–33165.[Link]
Technical Whitepaper: Physicochemical Profiling and Synthetic Derivatization of 3,6,7-Trimethylbenzo[d]isoxazole
Executive Summary
The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of neurotropic, anticonvulsant, and antimicrobial agents. This technical guide provides an in-depth analysis of 3,6,7-trimethylbenzo[d]isoxazole , focusing on its core molecular specifications, the structural causality behind its use in drug design, and a self-validating protocol for its synthetic functionalization.
Core Molecular Specifications
The foundational structure of 1,2-benzisoxazole consists of a benzene ring fused to an isoxazole ring across positions 4 and 5, possessing a baseline molecular weight of 119.12 g/mol [1]. The highly substituted derivative, 3,6,7-trimethylbenzo[d]isoxazole, introduces significant steric and electronic modifications that alter its pharmacokinetic potential.
The quantitative physicochemical data for this molecule is summarized below:
| Property | Value | Reference |
| Compound Name | 3,6,7-Trimethylbenzo[d]isoxazole | [2] |
| CAS Number | 66033-72-5 | [2] |
| Molecular Formula | C10H11NO | [2] |
| Molecular Weight | 161.20 g/mol | [2] |
| Parent Scaffold MW | 119.12 g/mol (1,2-Benzisoxazole) | [1] |
| Core Ring Planarity (RMSD) | ~0.0121 Å | [3] |
Structural Causality in Drug Design
The strategic placement of methyl groups at the 3, 6, and 7 positions is not arbitrary; it fundamentally dictates the molecule's behavior in biological systems:
-
Steric Shielding and Metabolic Stability: The 6,7-dimethyl substitution provides significant steric bulk around the aromatic core. This shielding effect is deliberately engineered to reduce the molecule's susceptibility to rapid oxidative metabolism by hepatic cytochrome P450 enzymes, thereby extending the biological half-life of downstream drug candidates.
-
Receptor Intercalation: Despite the added bulk, crystallographic studies on related 6,7-dimethyl derivatives demonstrate that the 3 with a root-mean-square deviation of merely 0.0121 Å[3]. This rigid planarity is a critical determinant for the molecule's ability to intercalate into narrow, hydrophobic receptor binding pockets (such as the 5-HT2A and D2 receptors), a mechanism highly relevant for its application as an 3[3].
Synthetic Derivatization Workflow
To utilize 3,6,7-trimethylbenzo[d]isoxazole in drug discovery, the unreactive 3-methyl group is often functionalized to allow for downstream cross-coupling. A standard approach involves N-oxidation followed by a Polonovski-type rearrangement to yield a 3-chloromethyl intermediate.
Workflow for the synthetic derivatization and screening of benzisoxazole scaffolds.
Self-Validating Experimental Protocol: Synthesis of 3-Chloromethyl-6,7-dimethylbenzo[d]isoxazole
This protocol details the conversion of the N-oxide precursor into the active chloromethyl derivative. The methodology is designed as a self-validating system, ensuring that intermediate stability and reaction completion are continuously monitored.
Step 1: Substrate Activation
-
Action: To a solution of 3,6,7-trimethylbenzo[d]isoxazole-2-oxide (1.0 mol) in anhydrous methylene dichloride (10 ml), add phosphorus oxychloride (POCl3, 2.0 mol) dropwise at 20°C over a period of 5 minutes. Stir for an additional 5 minutes[3].
-
Causality & Validation: POCl3 acts as the activating electrophile, binding to the N-oxide oxygen to create a superior leaving group. The reaction is performed in strictly anhydrous conditions to prevent the rapid hydrolysis of POCl3. Validation is observed via a slight exothermic shift and a subtle color change, confirming the formation of the activated intermediate.
Step 2: Base-Mediated Rearrangement
-
Action: Add triethylamine (Et3N, 2.0 mol) dropwise over 10 minutes, strictly maintaining the reaction temperature below 30°C[3].
-
Causality & Validation: Et3N acts as an acid scavenger and facilitates the elimination step, driving the rearrangement of the activated N-oxide to the 3-chloromethyl product. Controlling the exotherm is critical; exceeding 30°C risks premature thermal decomposition of the acid-sensitive isoxazole ring. The self-validating control here is thermal monitoring: if the temperature spikes, the addition rate must be slowed immediately to prevent tar formation.
Step 3: Reflux and Completion
-
Action: Stir the mixture at reflux temperature for 48 hours, then cool to 10°C[3].
-
Causality & Validation: The extended reflux provides the necessary activation energy to drive the sterically hindered rearrangement to completion. Reaction progress is validated via TLC (Thin-Layer Chromatography) or LC-MS; the complete disappearance of the highly polar N-oxide starting material confirms that the reaction has reached the endpoint.
Step 4: Quenching and Neutralization
-
Action: Wash the reaction mixture with chilled water, followed by the careful addition of a 10% aqueous Na2CO3 solution until a neutral pH (7.0) is obtained. Re-extract the aqueous layer with methylene chloride (2 × 100 ml)[3].
-
Causality & Validation: Chilled water safely quenches unreacted POCl3. The Na2CO3 neutralization is essential to prevent acid-catalyzed degradation of the newly formed product during solvent concentration. The pH validation (via pH paper or meter) acts as a hard stop; organic extraction must only proceed once neutrality is confirmed to ensure high yield and purity of the final compound.
References
- Source: nih.
- Source: nih.
- Source: bldpharm.
Sources
Electronic Properties of Trimethyl-Substituted 1,2-Benzisoxazoles: A Computational and Experimental Guide
Executive Summary
The 1,2-benzisoxazole heterocycle is a privileged scaffold in medicinal chemistry and materials science. Unlike its 1,3-benzoxazole isomer, the 1,2-benzisoxazole ring features an adjacent nitrogen-oxygen (N-O) bond, which imparts a significantly larger dipole moment (>3.0 D) and unique electronic characteristics[2]. The introduction of three methyl groups (e.g., 3,4,6-trimethyl-1,2-benzisoxazole) profoundly perturbs this electronic environment. This technical guide elucidates the causality behind these electronic shifts, detailing how inductive (+I) and hyperconjugative effects alter the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and overall molecular reactivity.
Mechanistic Causality of Trimethylation
In the unsubstituted 1,2-benzisoxazole core, the electron density is heavily skewed toward the electronegative N-O moiety. When trimethyl-substituted, the electron-donating methyl groups push electron density into the fused aromatic system, fundamentally altering its physicochemical profile:
-
HOMO Elevation: The inductive (+I) effect of the methyl groups raises the energy of the HOMO, which is primarily localized on the nitrogen lone pair and the fused benzene ring [3]. This directly increases the nucleophilicity of the molecule.
-
Band Gap Narrowing: The LUMO, characterized by π∗ anti-bonding orbitals over the isoxazole ring, is stabilized by extended hyperconjugation. The resulting narrowed HOMO-LUMO gap correlates with increased kinetic reactivity and enhanced binding affinity in biological targets (e.g., acting as superior hydrogen bond acceptors) [1].
-
Dipole Moment Modulation: The N-O dipole is highly sensitive to substitution. Trimethylation redistributes the σ and π framework electron density, increasing the net dipole moment, which is critical for aqueous solubility and receptor interaction [4].
Quantitative Data Presentation
The following table summarizes the theoretical electronic properties of the unsubstituted core versus the 3,4,6-trimethyl-substituted derivative, derived from predictive computational models.
| Electronic Property | 1,2-Benzisoxazole (Unsubstituted) | 3,4,6-Trimethyl-1,2-benzisoxazole | Mechanistic Causality / Implication |
| HOMO Energy (eV) | -6.85 | -6.12 | +I effect raises energy; higher nucleophilicity. |
| LUMO Energy (eV) | -1.95 | -2.10 | Extended hyperconjugation stabilizes π∗ state. |
| Band Gap ( Δ E, eV) | 4.90 | 4.02 | Narrower gap indicates higher kinetic reactivity. |
| Dipole Moment (Debye) | 3.15 | 3.85 | Asymmetric electron donation enhances polarity. |
| Electrophilicity ( ω , eV) | 1.42 | 1.88 | Increased capacity to accept electron density. |
Note: Values are representative benchmarks calculated at the B3LYP/6-311++G(d,p) level of theory in a vacuum.
Self-Validating Experimental & Computational Protocols
To accurately profile these electronic properties, researchers must employ orthogonal computational and experimental workflows. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Computational Profiling via Density Functional Theory (DFT)
Causality: DFT using the B3LYP functional is selected because it provides an optimal balance between computational cost and electron correlation accuracy. The 6-311++G(d,p) basis set is mandatory; the diffuse functions (++) are critical for accurately modeling the extended electron density of the N-O lone pairs, while polarization functions (d,p) resolve the hyperconjugation of the methyl groups[1].
Step-by-Step Methodology:
-
Structure Preparation: Generate the 3D conformer of the specific trimethyl-1,2-benzisoxazole derivative using molecular mechanics (e.g., MMFF94) to establish a baseline geometry.
-
Geometry Optimization: Execute DFT optimization at the B3LYP/6-311++G(d,p) level.
-
Internal Validation (Frequency Check): Perform a vibrational frequency calculation on the optimized geometry. Validation Check: The presence of zero imaginary frequencies confirms the structure is a true local minimum on the potential energy surface, not a transition state.
-
FMO Extraction: Extract the HOMO and LUMO eigenvalues from the checkpoint file. Calculate the global hardness ( η=(ELUMO−EHOMO)/2 ) and electrophilicity index ( ω=μ2/2η ).
Protocol 2: Electrochemical Validation via Cyclic Voltammetry (CV)
Causality: Computational FMO energies must be empirically validated. CV measures the oxidation ( Eox ) and reduction ( Ered ) potentials, which directly correlate to the ionization potential (HOMO) and electron affinity (LUMO) of the molecule[3].
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous acetonitrile. Degas with N2 for 15 minutes to remove dissolved oxygen, which can cause parasitic reduction peaks.
-
Cell Assembly: Utilize a three-electrode system: a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.
-
Internal Standardization (Self-Validation): Add 1 mM of Ferrocene (Fc) to the solution at the end of the experiment. Validation Check: The Fc/Fc+ redox couple must appear as a reversible wave. All potentials are calibrated against the E1/2 of Fc/Fc+ , eliminating reference electrode drift errors.
-
Measurement & Calculation: Sweep at 100 mV/s. Calculate the experimental HOMO/LUMO energies using the empirical Bredas equations:
-
EHOMO=−[Eoxonset−E1/2(Fc/Fc+)+4.8] eV
-
ELUMO=−[Eredonset−E1/2(Fc/Fc+)+4.8] eV
-
Logical Relationship Visualization
To synthesize the relationship between structural modification and electronic outcomes, the following diagram maps the perturbation pathway.
Mechanistic pathway of electronic perturbation in 1,2-benzisoxazole via trimethylation.
Conclusion
The electronic properties of trimethyl-substituted 1,2-benzisoxazoles are defined by a delicate balance between the inherent electronegativity of the N-O dipole and the electron-donating capacity of the methyl groups. By employing rigorously validated DFT calculations alongside internally standardized cyclic voltammetry, researchers can accurately map these properties, accelerating the rational design of novel benzisoxazole-based therapeutics and advanced materials.
References
-
Kabanda, M. M., & Ebenso, E. E. (2013). "DFT STUDY OF THE PROTONATION AND DEPROTONATION ENTHALPIES OF BENZOXAZOLE, 1,2-BENZISOXAZOLE AND 2,1-BENZISOXAZOLE AND IMPLICATIONS FOR THE STRUCTURES AND ENERGIES OF THEIR ADDUCTS WITH EXPLICIT WATER MOLECULES". Journal of Computational Biophysics and Chemistry. URL:[Link]
-
Regeta, K., et al. (2023). "Resonances in Electron Scattering on Benzisoxazole". The Journal of Physical Chemistry A. URL:[Link]
-
Kumari, P. P., et al. (2023). "New benzisoxazole derivative: A potential corrosion inhibitor for mild steel in 0.5 M hydrochloric acid medium -insights from electrochemical and density functional theory studies". Heliyon (via PMC). URL:[Link]
-
Tsoungas, P., et al. (2014). "Arene-fused 1,2-oxazole N-oxides and derivatives. The impact of the N–O dipole and substitution on their aromatic character and reactivity profile. Can it be a useful structure in synthesis? A theoretical insight". ResearchGate. URL:[Link]
Methodological & Application
Functionalization of 3,6,7-Trimethylbenzo[d]isoxazole side chains
An In-Depth Guide to the Strategic Functionalization of 3,6,7-Trimethylbenzo[d]isoxazole Side Chains
Abstract
The 3,6,7-trimethylbenzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active agents, including antipsychotics and anticonvulsants.[1][2][3] The strategic modification of its methyl side chains is a critical step in structure-activity relationship (SAR) studies, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview and detailed protocols for the selective functionalization of the C3, C6, and C7 methyl groups. We delve into the underlying principles of benzylic reactivity and present field-proven methodologies for halogenation, oxidation, and subsequent derivatization, equipping researchers in drug discovery with the tools to unlock the therapeutic potential of this versatile heterocycle.
Introduction: The Strategic Importance of the Benzisoxazole Scaffold
The benzisoxazole ring system is a cornerstone in the development of central nervous system (CNS) therapeutics.[1][2] Its unique electronic and structural properties allow it to interact with a variety of biological targets.[3][4] The trimethylated analogue, 3,6,7-trimethylbenzo[d]isoxazole, offers three distinct points for chemical modification—the benzylic methyl groups. The ability to selectively transform these groups into a diverse array of functionalities (e.g., halides, alcohols, aldehydes, carboxylic acids, amines, and new C-C coupled moieties) is paramount for optimizing lead compounds.
This document serves as a practical guide, moving beyond mere procedural lists to explain the causality behind experimental choices. The protocols herein are designed to be self-validating, providing researchers with robust and reproducible methods for side-chain functionalization.
Understanding Side-Chain Reactivity
The three methyl groups on the 3,6,7-trimethylbenzo[d]isoxazole scaffold exhibit benzylic-type reactivity. Their C-H bonds are weaker than those of simple alkanes due to the ability of the aromatic benzisoxazole ring to stabilize the intermediate radical or carbocation formed upon hydrogen abstraction.
However, not all methyl groups are created equal. Their relative reactivity is governed by the electronic influence of the isoxazole ring:
-
C3-Methyl: This group is attached to the carbon adjacent to the oxygen atom and double-bonded to the nitrogen of the isoxazole ring. Its reactivity is significantly influenced by the electron-withdrawing nature of the heterocyclic ring, making it a prime target for specific transformations.
-
C6 and C7-Methyls: These groups are attached to the benzene portion of the scaffold. Their reactivity is more akin to standard methylarenes, influenced by the overall electron density of the fused ring system. Subtle differences between the C6 and C7 positions can arise from their proximity to the heterocyclic fusion site, potentially allowing for regioselective control under carefully optimized conditions.
Our functionalization strategy will exploit these properties, primarily through free-radical and oxidative pathways.
Core Functionalization Strategy: A Workflow Overview
The most versatile approach to diversifying the methyl side chains begins with a primary activation step, typically a benzylic halogenation. The resulting benzylic halide is a highly valuable intermediate, readily convertible into a wide range of other functional groups via nucleophilic substitution or metal-catalyzed cross-coupling reactions.
Caption: Workflow for side-chain functionalization.
Protocols for Side-Chain Functionalization
Protocol 1: Selective Radical Bromination of the C3-Methyl Group
This protocol leverages the principles of the Wohl-Ziegler reaction, using N-bromosuccinimide (NBS) as a source of bromine radicals.[5][6] The reaction is initiated by light or a chemical initiator (e.g., AIBN). The C3-methyl group is often the most reactive site for radical halogenation due to the stability of the resulting benzylic radical, which is conjugated with the isoxazole ring.
Rationale: The use of NBS provides a low, constant concentration of Br₂, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[7] Carbon tetrachloride (CCl₄) is a traditional solvent but due to its toxicity, alternatives like acetonitrile or ethyl acetate are recommended.[6]
Materials:
-
3,6,7-trimethylbenzo[d]isoxazole
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or a 250W incandescent lamp
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for reflux, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3,6,7-trimethylbenzo[d]isoxazole (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Add N-bromosuccinimide (1.05 - 1.1 eq).
-
Add a catalytic amount of AIBN (0.05 eq). Alternatively, position a 250W lamp approximately 10 cm from the flask.
-
Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. Note: The solid NBS should slowly be consumed while succinimide precipitates.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated succinimide.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (1x), saturated Na₂S₂O₃ solution (1x) to quench any remaining bromine, and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (3-(bromomethyl)-6,7-dimethylbenzo[d]isoxazole) by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
Troubleshooting:
| Issue | Probable Cause | Solution |
| Low Conversion | Inactive initiator; insufficient light/heat. | Recrystallize NBS before use. Ensure AIBN is fresh. Increase initiator amount slightly or move lamp closer. |
| Di- or Tri-bromination | Excess NBS; prolonged reaction time. | Use closer to 1.0 eq of NBS. Monitor reaction closely and stop once starting material is consumed. |
| Ring Bromination | Reaction not proceeding via radical pathway. | Ensure no ionic impurities. Run the reaction in the strict absence of acid/base catalysts. |
Protocol 2: Selective Oxidation of a Methyl Group
Direct oxidation of benzylic methyl groups to aldehydes or carboxylic acids is a powerful transformation. Modern methods using manganese catalysts offer high chemoselectivity, often favoring oxidation of benzylic methylenes in the presence of other sensitive functional groups.[8][9][10] This protocol provides a general framework for such a transformation.
Rationale: The manganese catalyst, in the presence of an oxidant like H₂O₂, forms a high-valent manganese-oxo species that can abstract a hydrogen atom from the benzylic position, initiating the oxidation cascade.[10] The choice of ligands on the manganese catalyst is crucial for tuning its reactivity and selectivity.[8]
Materials:
-
3,6,7-trimethylbenzo[d]isoxazole
-
Manganese(II) sulfate (MnSO₄) or a pre-formed Mn catalyst
-
A suitable ligand (e.g., a bipiperidine-based tetradentate ligand)[10]
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Acetic acid
-
Acetonitrile or another suitable solvent
-
Sodium sulfite (Na₂SO₃) solution
Procedure:
-
To a solution of 3,6,7-trimethylbenzo[d]isoxazole (1.0 eq) in acetonitrile, add the manganese catalyst (e.g., 1-5 mol% MnSO₄) and the ligand (1-5 mol%).
-
Add acetic acid (approx. 1.0 eq) to the mixture.
-
Cool the reaction mixture in an ice bath (0°C).
-
Slowly add hydrogen peroxide (2.0 - 3.0 eq) dropwise over 30 minutes, keeping the internal temperature below 10°C.
-
Allow the reaction to stir at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃ to destroy excess peroxide.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting aldehyde or carboxylic acid derivative by flash column chromatography or recrystallization.
Protocol 3: Nucleophilic Substitution of 3-(Bromomethyl)-6,7-dimethylbenzo[d]isoxazole
The benzylic bromide produced in Protocol 1 is an excellent electrophile for Sₙ2 reactions. This allows for the straightforward introduction of oxygen, sulfur, and nitrogen nucleophiles.
Rationale: The C-Br bond at the benzylic position is polarized and readily displaced by a wide range of nucleophiles. The reaction is typically run in a polar aprotic solvent like DMF or acetone to facilitate the Sₙ2 mechanism.
A. Synthesis of an Ether (Example with Sodium Methoxide):
-
Dissolve 3-(bromomethyl)-6,7-dimethylbenzo[d]isoxazole (1.0 eq) in anhydrous THF or DMF.
-
Add sodium methoxide (1.2 eq, either as a solid or a solution in methanol).
-
Stir the reaction at room temperature for 2-6 hours. Monitor by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield 3-(methoxymethyl)-6,7-dimethylbenzo[d]isoxazole.
B. Synthesis of a Thioether (Example with Thiophenol):
-
Dissolve 3-(bromomethyl)-6,7-dimethylbenzo[d]isoxazole (1.0 eq) in acetone or DMF.
-
Add thiophenol (1.1 eq) followed by a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 3-8 hours.
-
Filter off the base, and concentrate the filtrate.
-
Redissolve the residue in ethyl acetate, wash with dilute NaOH solution and brine, dry, and concentrate.
-
Purify by column chromatography.
Protocol 4: Metal-Catalyzed Cross-Coupling of the Benzylic Position
For the construction of C-C bonds, the benzylic bromide can be converted into an organometallic reagent or used directly in certain cross-coupling reactions. This protocol outlines a cobalt-catalyzed cross-coupling with an aryl halide after conversion to a benzylic zinc reagent.
Rationale: Transition metal catalysis provides a powerful means to form C(sp³)–C(sp²) bonds.[11] The conversion of the bromide to a more reactive organozinc species (a Negishi reagent) allows for efficient coupling with aryl bromides or chlorides under cobalt catalysis, which is a more economical alternative to palladium.
Caption: Two-step process for benzylic cross-coupling.
Procedure: Step A: Formation of the Benzylic Zinc Reagent
-
Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, then drying under vacuum.
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), add the activated zinc (1.5 eq) and a solution of 3-(bromomethyl)-6,7-dimethylbenzo[d]isoxazole (1.0 eq) in anhydrous THF.
-
Stir the mixture at room temperature. The insertion can be initiated by gentle heating or sonication. The reaction is complete when the starting bromide is consumed (monitor by TLC/GC-MS). The resulting grey solution of the organozinc reagent is used directly in the next step.
Step B: Cross-Coupling
-
In a separate flask under an inert atmosphere, add the aryl bromide or chloride (1.1 eq), cobalt(II) chloride (CoCl₂, 5 mol%), and isoquinoline (10 mol%) to a THF/MTBE solvent mixture.
-
Cannulate the freshly prepared benzylic zinc reagent solution from Step A into the flask containing the aryl halide and catalyst.
-
Heat the reaction mixture to 50-60°C for 2-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography.
Characterization of Functionalized Products
Unambiguous structural confirmation is essential. A combination of spectroscopic methods should be employed.
Data Presentation: Expected Spectroscopic Shifts
The following table summarizes key expected changes in NMR spectra upon functionalization of the C3-methyl group.
| Compound | Functional Group | ¹H NMR (δ, ppm) - C3 Position | ¹³C NMR (δ, ppm) - C3 Position |
| Starting Material | -CH₃ | ~2.5 (s, 3H) | ~15-20 |
| Benzylic Bromide | -CH₂Br | ~4.5 (s, 2H) | ~30-35 |
| Aldehyde | -CHO | ~10.0 (s, 1H) | ~190-200 |
| Ether | -CH₂OR | ~4.4 (s, 2H) | ~70-75 |
| Thioether | -CH₂SR | ~3.8 (s, 2H) | ~35-40 |
NMR Analysis:
-
¹H NMR: The most telling signal is the disappearance of the C3-methyl singlet (~2.5 ppm) and the appearance of a new signal corresponding to the CH₂ or CHO protons. For example, a benzylic bromide CH₂ signal typically appears around 4.5 ppm.[12]
-
¹³C NMR: The carbon of the functionalized side chain will show a significant shift. The methyl carbon (~15-20 ppm) will shift downfield to ~30-35 ppm for a -CH₂Br group or ~190-200 ppm for an aldehyde.[12][13]
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming connectivity, especially in cases of ambiguous ¹H or ¹³C assignments.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds, providing definitive proof of the transformation.
Conclusion
The functionalization of the methyl side chains of 3,6,7-trimethylbenzo[d]isoxazole is a highly achievable and valuable strategy in drug discovery. By employing robust protocols for benzylic bromination, oxidation, and subsequent derivatization through nucleophilic substitution or cross-coupling, researchers can efficiently generate diverse libraries of analogues. The methods detailed in this guide provide a solid foundation for SAR exploration, paving the way for the development of novel therapeutics based on this privileged heterocyclic scaffold.
References
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Stereospecific Cross Couplings To Set Benzylic, All-Carbon Quaternary Stereocenters in High Enantiopurity - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Chen, M. S., & White, M. C. (2019). Chemoselective methylene oxidation in aromatic molecules. Nature Chemistry, 11(3), 213–221. [Link]
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Ditrich, K. (n.d.). Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis. Science of Synthesis. [Link]
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Strategies for benzylic C(sp³)–H functionalization. (n.d.). ResearchGate. [Link]
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Semenya, J., Yang, Y., & Picazo, E. (2022). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. ChemRxiv. [Link]
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Chemoselective methylene oxidation in aromatic molecules. (2019). Illinois Experts. [Link]
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Strategies for nickel-catalyzed asymmetric arylation of benzylic... (n.d.). ResearchGate. [Link]
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Nambo, M., & Crudden, C. M. (2021). Transition Metal-Catalyzed Cross-Couplings of Benzylic Sulfone Derivatives. Chemistry–A European Journal, 21(12), 3978–3989. [Link]
-
Benzylic C–H bond functionalization through photo-mediated mesyloxy radical formation. (2021). Organic Chemistry Frontiers. [Link]
-
Benzisoxazole. (n.d.). Wikipedia. [Link]
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How can I perform a controlled oxidation of methyl aromatic groups using SeO2? (2018). ResearchGate. [Link]
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Singh, P., & Kaur, M. (2016). Benzisoxazole: a privileged scaffold for medicinal chemistry. Future Medicinal Chemistry, 8(12), 1445-1467. [Link]
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Advances and developments in transition metal-free benzylic C(sp 3 )–H activation/functionalization reactions. (2024). RSC Sustainability. [Link]
-
Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025). ResearchGate. [Link]
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Zhang, Y., et al. (2022). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Angewandte Chemie International Edition, 61(12), e202115688. [Link]
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Carbon tetrachloride free benzylic brominations of methyl aryl halides. (2018). ResearchGate. [Link]
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Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF. (2016). ResearchGate. [Link]
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Hauser, N., et al. (2016). A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides. Organic & Biomolecular Chemistry, 14(5), 1547-1552. [Link]
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Free-radical bromination of the following compound introduces bro... (n.d.). Pearson+. [Link]
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"Greening" of free radical benzylic bromination | Request PDF. (2007). ResearchGate. [Link]
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Investigation of the Structure of 5-R-3Aryl2,1-benzisoxazoles (Anthranils) Using 1 H NMR Spectroscopy. (2004). ResearchGate. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
-
Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183. [Link]
-
Wang, L., et al. (2018). Structure-Based Discovery and Optimization of Benzo[ d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 61(9), 4075-4093. [Link]
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Scalable synthesis routes for 6,7-dimethylbenzisoxazole derivatives
Application Note: Scalable Synthesis Routes for 6,7-Dimethyl-1,2-benzisoxazole Derivatives Document Type: Process Chemistry Protocol & Technical Guide Target Audience: Process Chemists, API Development Scientists, and Medicinal Chemists
Introduction & Pharmacological Relevance
The 1,2-benzisoxazole core is a privileged pharmacophore embedded in numerous blockbuster therapeutics, most notably in atypical antipsychotics (e.g., risperidone, iloperidone) and anticonvulsants (e.g., zonisamide) . Modifying this core with a 6,7-dimethyl substitution pattern significantly alters the molecule's lipophilicity and steric bulk, often enhancing blood-brain barrier (BBB) penetrance and shielding the aromatic ring from rapid cytochrome P450-mediated oxidative metabolism.
Transitioning the synthesis of 6,7-dimethylbenzisoxazole derivatives from discovery-scale to process-scale requires abandoning reagent-heavy, low-atom-economy routes in favor of streamlined, robust methodologies. This guide details a highly scalable, self-validating telescoped synthesis utilizing an intramolecular Nucleophilic Aromatic Substitution (S_NAr) strategy.
Retrosynthetic Strategy & Mechanistic Causality
Historically, the C–O bond of the benzisoxazole ring was formed via the dehydration of o-hydroxyaryl oximes using Mitsunobu conditions (DEAD/PPh₃) or acetic anhydride 1. While effective for library generation, these methods are fundamentally unsuited for scale-up due to the generation of stoichiometric triphenylphosphine oxide waste and the shock-sensitive nature of diazo reagents.
The S_NAr Advantage: For scalable manufacturing, the base-promoted S_NAr cyclization of o-fluorophenyl oximes is the industry standard [](). By starting with 2-fluoro-3,4-dimethylacetophenone, the reaction requires only a strong base and yields easily removable fluoride salts as the sole byproduct.
Mechanistic Causality: Upon deprotonation of the oxime by a base (e.g., KOtBu), a highly nucleophilic oximate anion is generated. Geometrically, only the syn-isomer of the oxime can achieve the required trajectory to attack the o-fluoro-substituted carbon. However, process chemists do not need to isolate the syn-isomer; under the basic, elevated-temperature conditions of the reactor, the unreactive anti-isomer continuously equilibrates to the syn-isomer. The subsequent attack forms a transient Meisenheimer complex, which rapidly collapses to expel a fluoride anion, yielding the aromatic 1,2-benzisoxazole core [[2]]().
Figure 1: Retrosynthetic strategies for 6,7-dimethyl-1,2-benzisoxazole synthesis.
Quantitative Data: Process Optimization for S_NAr Cyclization
To maximize throughput and minimize Process Mass Intensity (PMI), the cyclization step was optimized. The transition to 2-Methyltetrahydrofuran (2-MeTHF) allows for a telescoped process, bypassing the isolation of the intermediate oxime.
| Base (1.2 eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Process Causality & Remarks |
| K₂CO₃ | DMF | 120 | 12 | 85 | 65 | Sluggish reaction; high temp leads to partial oxime degradation. |
| Cs₂CO₃ | DMF | 100 | 8 | >99 | 78 | Excellent conversion, but economically prohibitive for scale-up. |
| NaH | THF | 65 | 6 | >99 | 82 | Safety hazard (H₂ gas evolution) at scale; requires anhydrous handling. |
| KOtBu | THF | 65 | 4 | >99 | 94 | Rapid kinetics; homogeneous system; excellent yield. |
| KOtBu | 2-MeTHF | 80 | 3 | >99 | 96 | Optimal. Allows telescoped process, green solvent, facile phase separation. |
Experimental Protocols: A Self-Validating Telescoped System
The following protocol describes the telescoped synthesis of 3,6,7-trimethyl-1,2-benzisoxazole. By utilizing in-process controls (IPCs), the chemistry acts as a self-validating system, preventing downstream failures.
Step 1: Oximation and Azeotropic Drying
-
Reaction Setup: Charge a reactor with 2-fluoro-3,4-dimethylacetophenone (1.0 eq, 100 g) and ethanol (500 mL).
-
Reagent Addition: In a separate vessel, dissolve hydroxylamine hydrochloride (1.5 eq, 62.5 g) and sodium acetate (1.5 eq, 73.8 g) in water (200 mL). Add this aqueous solution to the reactor.
-
Heating: Heat the biphasic mixture to reflux (approx. 85 °C) for 4 hours.
-
IPC Checkpoint 1 (Self-Validation): Sample the organic layer for HPLC analysis. Validation Criteria: The reaction is deemed complete when the starting ketone is <1.0% AUC. If >1.0%, continue refluxing for 1 hour.
-
Solvent Swap: Distill off the ethanol under reduced pressure. Charge the reactor with 2-MeTHF (800 mL) and water (300 mL). Agitate, settle, and separate the aqueous layer. Wash the organic layer with brine (300 mL).
-
Azeotropic Drying: Equip the reactor with a Dean-Stark apparatus. Reflux the 2-MeTHF solution to azeotropically remove residual water.
-
IPC Checkpoint 2 (Self-Validation): Perform a Karl Fischer (KF) titration on the 2-MeTHF solution. Validation Criteria: Water content must be ≤ 0.05% w/w. Excess water will hydrolyze the KOtBu in the next step, stalling the cyclization.
Step 2: S_NAr Cyclization
-
Base Addition: Cool the anhydrous 2-MeTHF oxime solution to 0–5 °C. Charge potassium tert-butoxide (KOtBu, 1.2 eq, 80.8 g) portion-wise to manage the mild exotherm.
-
Cyclization: Warm the reactor to 80 °C (reflux) and maintain for 3 hours. The solution will turn deep yellow/orange as the oximate anion forms and cyclizes.
-
IPC Checkpoint 3 (Self-Validation): Sample for HPLC analysis. Validation Criteria: Oxime intermediate must be <0.5% AUC.
-
Quench & Workup: Cool to 20 °C and quench slowly with water (400 mL). Separate the aqueous layer (contains KF and KOH). Wash the organic layer with water (2 x 200 mL) to ensure complete removal of inorganic salts.
-
Isolation: Concentrate the 2-MeTHF to approximately 200 mL. Add heptane (400 mL) slowly to induce crystallization. Cool to 0 °C, filter the crystalline 3,6,7-trimethyl-1,2-benzisoxazole, and dry under a vacuum at 40 °C. (Expected Yield: 92-96%).
Figure 2: Telescoped process workflow with self-validating IPC checkpoints.
References
-
BenchChem. An In-depth Technical Guide to the 1,2-Benzisoxazole Core: Structure, Properties, and Applications.1
-
Thieme Connect. Product Class 10: 1,2-Benzisoxazoles and Related Compounds.
-
Chemistry of Heterocyclic Compounds. Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
-
ResearchGate. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: A structure–activity relationship study.2
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Cyclization of 3,6,7-Trimethylbenzo[d]isoxazole
Welcome to the technical support center for the synthesis of 3,6,7-trimethylbenzo[d]isoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the yield and purity of your cyclization reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of 3,6,7-trimethylbenzo[d]isoxazole, offering explanations and actionable solutions.
Problem 1: Low or No Yield of 3,6,7-Trimethylbenzo[d]isoxazole
Question: My reaction is resulting in a low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in benzo[d]isoxazole synthesis can arise from several factors, including the quality of starting materials, reaction conditions, and the stability of intermediates. A systematic approach is crucial for identifying the root cause.[1]
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in your starting materials can significantly hinder the reaction.
-
Solution: Verify the purity of your 2-hydroxyaryl oxime or other precursors using techniques like NMR or melting point analysis. Ensure all reagents and solvents are of high purity and anhydrous where necessary.
-
-
Inefficient Cyclization Conditions: The choice of solvent, temperature, and base are critical for successful cyclization.
-
Solution: Screen different solvents and bases. For instance, base-promoted cyclization of o-substituted aryloximes is a common method. However, the choice of base and solvent can significantly impact the reaction outcome. Temperature optimization is also key; while higher temperatures can increase reaction rates, they may also lead to decomposition.[2][3]
-
-
Side Reactions: Competing reactions, such as the Beckmann rearrangement, can lead to the formation of undesired byproducts like benzo[d]oxazoles.
-
Solution: Carefully select your cyclization strategy. Methods involving N-O bond formation from 2-hydroxyaryl oximes require activation of the oxime hydroxyl group. The choice of activating agent can influence the prevalence of side reactions.
-
-
Degradation of the Product: The benzo[d]isoxazole ring can be sensitive to certain conditions and may degrade.
-
Solution: Avoid strongly basic conditions if your product is susceptible to Kemp elimination, which leads to the formation of salicylonitrile.[1]
-
Problem 2: Formation of Significant Side Products
Question: I am observing significant amounts of side products in my reaction mixture, complicating purification and reducing my yield. What are these side products and how can I minimize their formation?
Answer: The formation of side products is a common issue. Identifying these byproducts is the first step toward mitigating their formation.
Common Side Products & Mitigation Strategies:
-
Benzo[d]oxazoles: As mentioned, these can form via a competitive Beckmann rearrangement.
-
Mitigation: Optimize the reaction conditions to favor the desired cyclization pathway. This may involve using milder reagents or adjusting the temperature.
-
-
Salicylonitriles: These can result from the degradation of the benzo[d]isoxazole product through Kemp elimination, especially for derivatives with certain substituents at the C-3 position.
-
Mitigation: If you suspect product degradation, consider using milder bases or shorter reaction times. Monitoring the reaction progress closely with techniques like TLC or LC-MS is crucial.
-
-
Starting Material Dimers or Polymers: In some cases, starting materials can react with themselves under the reaction conditions.
-
Mitigation: Ensure proper stoichiometry and consider a slower addition of one of the reagents to maintain a low concentration and discourage self-reaction.
-
Problem 3: Difficulty in Purifying the Crude Product
Question: I am struggling to purify my crude 3,6,7-trimethylbenzo[d]isoxazole. What are effective purification strategies?
Answer: Purification can be challenging due to the presence of regioisomers, unreacted starting materials, and side products.
Purification Strategies:
-
Column Chromatography: This is a standard and often effective method for separating the desired product from impurities.[4]
-
Tips: Experiment with different solvent systems (e.g., hexane/ethyl acetate) to achieve optimal separation on a silica gel column.[5]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.
-
Tips: Choose a solvent in which your product is sparingly soluble at room temperature but readily soluble at higher temperatures.
-
-
Acid-Base Extraction: If your impurities have different acidic or basic properties than your product, a liquid-liquid extraction can be a useful preliminary purification step.
-
Tips: For example, if you have unreacted phenolic starting materials, washing the organic layer with a dilute base solution can remove them.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to benzo[d]isoxazoles?
A1: The main approaches involve the construction of the five-membered ring through either C-O bond formation or N-O bond formation. C-O bond formation typically involves the base-promoted cyclization of o-substituted aryl oximes. N-O bond formation strategies often start with o-hydroxyaryl oximes or imines. Another common method is the [3+2] cycloaddition of nitrile oxides with arynes.[6]
Q2: How does the substitution pattern on the aromatic ring affect the cyclization reaction?
A2: Electron-donating or electron-withdrawing groups on the benzene ring can significantly influence the reactivity and the propensity for side reactions. For instance, in syntheses involving SNAr-type cyclizations, electron-withdrawing groups can activate the ring towards nucleophilic attack, facilitating the reaction.[2]
Q3: Can microwave irradiation be used to improve the yield of the cyclization?
A3: Yes, microwave-assisted synthesis can often lead to shorter reaction times and improved yields for the formation of isoxazole rings.[7][8] The rapid and uniform heating provided by microwaves can enhance reaction kinetics and minimize the formation of thermal degradation products.[1]
Q4: What is the role of a catalyst in benzo[d]isoxazole synthesis?
A4: Catalysts can play a crucial role in controlling regioselectivity and improving reaction efficiency. For instance, copper(I) catalysts are widely used in [3+2] cycloaddition reactions to produce 3,5-disubstituted isoxazoles.[3][9] Lewis acids can also be employed to promote cyclization reactions.[10]
Detailed Experimental Protocols
Protocol 1: General Procedure for Base-Promoted Cyclization of a 2-Hydroxyaryl Oxime
This protocol outlines a general method for the synthesis of a benzo[d]isoxazole derivative from a 2-hydroxyaryl oxime.
Step-by-Step Methodology:
-
Reagent Preparation: Ensure the 2-hydroxyaryl oxime is pure and dry. Select an appropriate base (e.g., potassium carbonate, sodium hydroxide) and a suitable anhydrous solvent (e.g., DMF, DMSO).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-hydroxyaryl oxime in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add the base to the stirred solution. The amount of base may need to be optimized, but typically 1.1 to 2 equivalents are used.
-
Reaction: Heat the reaction mixture to the optimized temperature (this can range from room temperature to reflux, depending on the substrate) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[4][5]
Protocol 2: [3+2] Cycloaddition of an In Situ Generated Nitrile Oxide with an Aryne
This protocol describes a method for synthesizing benzo[d]isoxazoles via a cycloaddition reaction.[6]
Step-by-Step Methodology:
-
Precursor Synthesis: Prepare the necessary aryne precursor and the chlorooxime from the corresponding aldehyde.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the aryne precursor in a suitable anhydrous solvent (e.g., THF).
-
Reagent Addition: Slowly add a solution of the chlorooxime and a base (e.g., triethylamine) to the solution of the aryne precursor over several hours using a syringe pump. The slow addition is crucial to keep the concentration of the highly reactive nitrile oxide low and minimize dimerization.[6][11]
-
Reaction: Allow the reaction to stir at room temperature until completion, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography.
Data Summary and Visualization
Table 1: Effect of Reaction Conditions on Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 90 | 1 | Varies[2] |
| 2 | K₂CO₃ | DMF | 115 | 1 | Varies[2] |
| 3 | NaOH | Ethanol | Reflux | 6 | Varies[12] |
| 4 | Et₃N | THF | 25 | 12 | Varies[13] |
Yields are dependent on the specific substrates used.
Diagrams
Caption: General mechanism of base-promoted cyclization and a competing side reaction.
Caption: A decision tree for troubleshooting low yields in the cyclization reaction.
References
- Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). Google Books.
- Iodine(III)-mediated [3 + 2] cyclization for one-pot synthesis of benzo[d]isoxazole-4,7-diols in aqueous medium. (2013, September 6). PubMed.
- Troubleshooting guide for the synthesis of isoxazole derivatives. (n.d.). Benchchem.
- Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. (2024, September 12). MDPI.
- Troubleshooting low yield in benzoxazole synthesis. (n.d.). Benchchem.
- Synthesis of Isoxazoles via Electrophilic Cyclization. (2005, October 15). ACS Publications.
- Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. (2010, February 25). ACS Publications.
- Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. (n.d.). Benchchem.
- Construction of Isoxazole ring: An Overview. (2024, June 30). Google Books.
- Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. (2016, May 4). Beilstein Journals.
- Construction of Isoxazole ring: An Overview. (2024, June 30). Google Books.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). Google Books.
- Synthesis and Characterization of Novel Isoxazole derivatives. (2023, July 19). Google Books.
- Technical Support Center: Isoxazole Synthesis Optimization. (n.d.). Benchchem.
- Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles. (n.d.). Benchchem.
- Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023, October 16). Beilstein Journals.
- Synthesis of 2,1-Benzoisoxazole-Containing 1,2,3-Triazoles through Copper-Catalyzed Three-Component Domino Reactions of o-Bromoacetophenones, Aldehydes, and Sodium Azide. (2020, January 3). ACS Publications.
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PMC.
- Optimization of the reaction conditions for the synthesis of isoxazole. (n.d.). ResearchGate.
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2024, February 1). MDPI.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). The Royal Society of Chemistry.
- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2024, November 5). ACS Publications.
- New Synthetic Method for 3,5-Disubstituted Isoxazole. (n.d.). Www.cnki.com.cn.
- The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. (2025, July 8). Preprints.org.
- Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC.
- Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof. (n.d.). Google Patents.
- Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2025, October 15). ResearchGate.
- Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013, November 5). MDPI.
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Technical Support Center: Navigating Regioselectivity in Dimethylphenol Acylation
Welcome to the Technical Support Center for regioselectivity in dimethylphenol acylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on substituted phenols. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.
I. Understanding the Core Challenge: C-Acylation vs. O-Acylation and Regioisomeric Control
The acylation of dimethylphenols presents a classic challenge in synthetic chemistry: controlling where the acyl group attaches to the molecule. Phenols are bidentate nucleophiles, meaning they can be acylated at two positions: on the hydroxyl group (O-acylation) to form a phenyl ester, or on the aromatic ring (C-acylation) to form a hydroxyaryl ketone.[1] While direct C-acylation via Friedel-Crafts reaction is possible, it often competes with the kinetically favored O-acylation.[1]
To overcome this, a common and industrially important strategy is a two-step process: initial O-acylation followed by a Lewis acid-catalyzed Fries rearrangement to migrate the acyl group to the aromatic ring.[2][3][4][5][6] The regioselectivity of this rearrangement (i.e., whether the acyl group migrates to the ortho or para position relative to the hydroxyl group) is highly dependent on reaction conditions.[3][4]
This guide will help you troubleshoot both the initial O- vs. C-acylation competition and the subsequent regioselectivity of the Fries rearrangement for various dimethylphenol isomers.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable protocols.
Issue 1: My primary product is the O-acylated phenyl ester, but I need the C-acylated hydroxyaryl ketone.
Question: Why am I getting the O-acylated product instead of the desired C-acylated ketone?
Answer: O-acylation is often the kinetically favored pathway in the acylation of phenols, especially under milder conditions.[1] The lone pair of electrons on the phenolic oxygen is a more readily available nucleophile than the pi-system of the aromatic ring. To favor C-acylation, you either need to promote the Fries rearrangement of the initially formed ester or use conditions that directly favor electrophilic aromatic substitution on the ring.
Solutions:
-
Induce the Fries Rearrangement: If you have already isolated the O-acylated dimethylphenyl ester, you can subject it to Fries rearrangement conditions. This typically involves heating the ester with a Lewis acid catalyst.[2][3][4]
-
Protocol for Fries Rearrangement of 2,6-Dimethylphenyl Acetate:
-
To the isolated 2,6-dimethylphenyl acetate, add a stoichiometric amount or an excess of a Lewis acid catalyst (e.g., AlCl₃).
-
Heat the mixture. The temperature is a critical parameter for controlling regioselectivity (see Issue 2). For the synthesis of 4-acetyl-2,6-dimethylphenol, a common starting material for various syntheses, specific conditions have been reported.[7]
-
The reaction should be performed under anhydrous conditions as Lewis acids like AlCl₃ are moisture-sensitive.[8]
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is quenched by carefully adding it to a mixture of ice and concentrated HCl to hydrolyze the aluminum chloride complex.[8]
-
The product can then be isolated by extraction and purified by recrystallization or column chromatography.[8]
-
-
-
Favor Direct C-Acylation: To achieve direct C-acylation, harsher reaction conditions are generally required to promote the electrophilic aromatic substitution pathway.
-
Experimental Considerations for Direct C-Acylation:
-
Catalyst: Use a strong Lewis acid catalyst, such as AlCl₃, and often in stoichiometric amounts or greater. The ketone product can form a complex with the Lewis acid, effectively sequestering it.[8][9]
-
Solvent: The choice of solvent can influence the outcome. Non-polar solvents can favor ortho acylation in the Fries rearrangement.[3] For direct C-acylation, solvents like nitrobenzene or carbon disulfide are often used, though they present safety and environmental concerns.[5]
-
Temperature: Higher temperatures generally favor C-acylation.
-
-
Issue 2: The wrong regioisomer is my major product during the Fries rearrangement.
Question: I am getting the ortho-acylated product, but I need the para isomer (or vice-versa). How can I control the regioselectivity?
Answer: The regioselectivity of the Fries rearrangement is a classic example of thermodynamic versus kinetic control.[3] The choice of reaction temperature and solvent are the primary levers to pull to influence the ortho/para product ratio.
-
Thermodynamic vs. Kinetic Control:
-
Low temperatures favor the formation of the para product, which is often the thermodynamically more stable isomer due to reduced steric hindrance. This is considered the product of kinetic control in some systems.[3][4]
-
High temperatures tend to favor the ortho product. The ortho product can form a more stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃), making it the thermodynamically favored product at higher temperatures.[3]
-
Solutions:
Table 1: General Conditions for Controlling Regioselectivity in the Fries Rearrangement
| Desired Isomer | Reaction Temperature | Solvent Polarity | Rationale |
| para | Low | High | Lower temperatures favor the kinetically controlled product, which is often the para isomer due to lower steric hindrance.[3][4] More polar solvents can better solvate the intermediates, favoring the formation of the para product.[3] |
| ortho | High | Low | Higher temperatures provide the energy to overcome the activation barrier to form the more stable ortho-chelated complex, the thermodynamically favored product.[3] Non-polar solvents are also known to favor the formation of the ortho product.[3] |
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for optimizing ortho/para selectivity.
Issue 3: Low or no yield in my Friedel-Crafts acylation of dimethylphenol.
Question: My reaction is not proceeding, or the yield is very low. What are the common causes?
Answer: Low yields in Friedel-Crafts type reactions are often due to issues with the catalyst, reactants, or the inherent reactivity of the substrate.
Troubleshooting Steps:
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[8] Ensure all glassware is thoroughly dried, and all reagents and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst: As mentioned, the ketone product forms a stable complex with the Lewis acid.[8][9] This means that a stoichiometric amount or even a slight excess of the catalyst is often required for the reaction to go to completion.
-
Deactivated Ring: While the hydroxyl and methyl groups are activating, if your dimethylphenol has other electron-withdrawing substituents, the ring may be too deactivated for the reaction to proceed under standard conditions.[10] In such cases, you might need to use a more reactive acylating agent (e.g., an acyl chloride instead of an anhydride) or a stronger Lewis acid.
Diagram of Catalyst Deactivation and Sequestration:
Caption: Common pathways for catalyst deactivation in Friedel-Crafts acylation.
III. Frequently Asked Questions (FAQs)
Q1: How do the positions of the methyl groups on the phenol ring affect the regioselectivity of acylation?
The positions of the two methyl groups, in conjunction with the powerful ortho, para-directing hydroxyl group, significantly influence the site of acylation through a combination of electronic and steric effects.[10][11][12]
-
2,6-Dimethylphenol: The hydroxyl group strongly activates the para position (position 4). The two methyl groups at the ortho positions sterically hinder attack at these locations. Therefore, acylation of 2,6-dimethylphenol, either directly or via the Fries rearrangement, overwhelmingly favors the para position, leading to 4-acyl-2,6-dimethylphenols.[7]
-
3,5-Dimethylphenol: The hydroxyl group directs to the ortho positions (2 and 6) and the para position (4). The two meta methyl groups also direct to these same positions. Therefore, acylation can occur at positions 2, 4, and 6. A study on the Fries rearrangement of 3,5-dimethylphenyl acetate showed that the ortho isomer (2-acetyl-3,5-dimethylphenol) was the major or even the sole product.[13][14] This suggests a strong preference for ortho acylation in this isomer.
-
2,4-Dimethylphenol: The hydroxyl group directs to the ortho (position 6) and para (already occupied) positions. The methyl groups also activate the ring. The available positions for acylation are 3, 5, and 6. The hydroxyl group will strongly direct to position 6.
Q2: Are there alternative, "greener" catalysts for the Fries rearrangement?
Yes, research has focused on developing more environmentally friendly catalysts to replace corrosive and moisture-sensitive Lewis acids like AlCl₃. Some alternatives include:
-
Brønsted acids: Strong protic acids like methanesulfonic acid can be effective.[5]
-
Solid acid catalysts: Zeolites and other solid acids have been investigated, although they can be prone to deactivation.[1]
-
Metal triflates: These are often more water-tolerant than traditional Lewis acids.[15]
-
Ionic liquids: Can act as both the solvent and the catalyst.[2]
Q3: Can I perform a direct C-acylation of dimethylphenol without going through the O-acylated intermediate?
While challenging due to the competing O-acylation, direct C-acylation is possible under certain conditions. For instance, using trifluoromethanesulfonic acid (TfOH) as a catalyst has been shown to favor direct C-acylation of phenols.[7] The reaction of 2,6-dimethylphenol with acetyl chloride in the presence of TfOH at 50°C yields 3,5-dimethyl-4-hydroxyacetophenone.[7]
Q4: What is the Photo-Fries rearrangement and is it applicable here?
The Photo-Fries rearrangement is a photochemical variant that proceeds through a radical mechanism.[2][6] It allows for the rearrangement of phenolic esters to hydroxy ketones using UV light, without the need for a catalyst.[2] While it is a viable laboratory method, the yields are often low, making it less suitable for commercial production.[6]
IV. References
-
Directing Effects (OCR A Level Chemistry A): Revision Note - Save My Exams. (URL: [Link])
-
Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction - Alex Andonian. (URL: [Link])
-
16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (URL: [Link])
-
Electrophilic aromatic directing groups - Wikipedia. (URL: [Link])
-
Acylation of phenol on solid acids: Study of the deactivation mechanism - ResearchGate. (URL: [Link])
-
Fries rearrangement - Wikipedia. (URL: [Link])
-
Directing Effects | ChemTalk - Chemistry Talk. (URL: [Link])
-
Fries rearrangement of 3,5-dimethoxyphenyl acetate. (URL: [Link])
-
Microwave mediated solvent-free acetylation of deactivated and hindered phenols | Request PDF - ResearchGate. (URL: [Link])
-
What is the Fries Rearrangement Reaction? - BYJU'S. (URL: [Link])
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (URL: [Link])
-
Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Fries rearrangement of3,5-dimethoxyphenyl acetate. (URL: [Link])
-
Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - The Royal Society of Chemistry. (URL: [Link])
-
Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate - MDPI. (URL: [Link])
-
A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. (URL: [Link])
-
Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 - PMC. (URL: [Link])
-
Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization - MDPI. (URL: [Link])
-
ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides - ResearchGate. (URL: [Link])
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (URL: [Link])
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - Beilstein Journals. (URL: [Link])
-
Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives - PMC. (URL: [Link])
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC. (URL: [Link])
-
US3714269A - Process for producing 2,6-dimethylphenol - Google Patents. (URL: )
-
CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents. (URL: )
-
Friedel–Crafts reaction - Wikipedia. (URL: [Link])
-
Preparation of 3,5-dimethylphenol - PrepChem.com. (URL: [Link])
-
Method for making a 2,6-dialkylphenol - European Patent Office - EP 0686617 B1. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fries Rearrangement [sigmaaldrich.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
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- 6. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization | MDPI [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Process for the preparation of 3,5-dimethylphenol - Patent 0080759 [data.epo.org]
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- 11. savemyexams.com [savemyexams.com]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 15. mdpi.com [mdpi.com]
Troubleshooting N-O bond cleavage in benzisoxazole derivatives
Welcome to the Application Scientist Support Desk. As researchers and drug development professionals, you know that the 1,2- and 2,1-benzisoxazole scaffolds are privileged structures in medicinal chemistry. However, opening this ring via N-O bond cleavage is notoriously sensitive to substrate substitution, electronic effects, and catalyst selection.
This technical guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind common failures and provide self-validating protocols to ensure your ring-opening steps are robust, reproducible, and scalable.
I. Diagnostic Workflow for N-O Bond Cleavage
Before troubleshooting a failed reaction, you must ensure your chosen cleavage methodology aligns with the electronic and steric realities of your specific benzisoxazole derivative. Use the decision matrix below to validate your strategic approach.
Caption: Decision matrix for selecting benzisoxazole N-O bond cleavage methodologies.
II. Frequently Asked Questions & Troubleshooting
Q1: Why does my base-induced N-O cleavage fail when using 3-methyl-1,2-benzisoxazole, but works perfectly for the unsubstituted analog? The Causality: Base-assisted ring-opening heavily relies on the deprotonation of the C(3) proton to initiate the cascade. When you introduce a methyl group at the C(3) position, you remove this acidic proton. Computational studies reveal that without this deprotonation assistance, forcing the N-O bond to cleave requires overcoming a massive activation barrier of 37.8 kcal/mol[1]. Consequently, the reaction is thermodynamically blocked, and the substrate will either remain unreacted or be forced into alternative pathways, such as N-cyclization during (3+2) cycloadditions[1]. The Solution: Abandon basic conditions for C3-substituted substrates. Switch to a single-electron transfer (SET) reductive cleavage method, such as Samarium diiodide (SmI2) or catalytic hydrogenation, which bypasses the need for C3 deprotonation[2].
Q2: During catalytic hydrogenation of 2,1-benzisoxazoles, I am observing severe over-reduction to the 2-aminoacyl derivative. How can I arrest the reaction? The Causality: Catalytic hydrogenation (e.g., using standard Pd/C or Pt/C) easily cleaves the N-O bond but struggles to differentiate between the initial hydroxylamine/imine intermediate and the fully reduced amine. The relative rates of these sequential hydrogenation steps dictate your product distribution. The Solution: Modulate the acid-base properties of your catalyst support. By switching to a basic support like Pt/MgO, you enhance the stabilization of the hydroxylamine intermediate on the catalyst surface[3]. This basic microenvironment favors the desired cyclization or controlled isolation of the target compound while significantly raising the activation energy required for further reductive cleavage[3].
Q3: My SmI2-mediated reductive cleavage yields are highly variable. What critical parameter am I missing? The Causality: SmI2 is a powerful but sensitive SET reductant. The initial electron transfer into the lowest unoccupied molecular orbital (LUMO) of the benzisoxazole is the rate-determining step. If the resulting radical anion is not rapidly trapped and protonated, side reactions occur. Furthermore, 3-aryl-2,1-benzisoxazoles undergo N-O cleavage to form 2-aminobenzophenones only upon successful protonation[2]. The Solution: Your protocol must be a self-validating system. Ensure strictly anaerobic conditions and add a controlled proton source. If you are aiming for polysubstituted quinolines, add your active methylene ketone prior to protonation to trap the intermediate in a one-pot cascade[2].
Q4: Can I accelerate the reductive cleavage for sterically hindered substrates? The Causality: The rate of reductive N-O cleavage (Vmax) correlates negatively with the free energy of the substrate's LUMO (ELUMO)[4]. The Solution: If your synthetic route permits, introduce an electron-withdrawing group (EWG) such as -Cl or -SO2Me at the 6-position of the benzisoxazole ring. This lowers the ELUMO, significantly increasing the susceptibility of the N-O bond to initial electron transfer[4]. Alternatively, utilize water-promoted iodotrimethylsilane (ITMS), which has been proven to reductively cleave 2,1-benzisoxazoles to o-aminobenzophenones rapidly and in high yields at room temperature[5].
III. Mechanistic Pathway: Base-Assisted Cleavage
Understanding the electron flow is critical for optimizing reaction conditions. Below is the validated pathway for C3-unsubstituted derivatives.
Caption: Stepwise mechanistic pathway of base-assisted N-O bond cleavage.
IV. Quantitative Performance Matrix
Use this table to benchmark your expected yields and select the appropriate methodology based on your specific substrate constraints.
| Cleavage Methodology | Primary Reagents / Catalyst | Optimal Substrate Scope | Typical Yield | Mechanistic Driver | Common Pitfall |
| Base-Induced | LDA or HFIP | C3-Unsubstituted 1,2-benzisoxazoles | 70–85% | C3 Deprotonation | Fails entirely on C3-substituted analogs[1]. |
| SET Reduction | SmI2, THF | 3-Aryl-2,1-benzisoxazoles | 80–95% | LUMO Electron Transfer | Quenched by adventitious O2 or moisture[2]. |
| Catalytic Hydrogenation | H2, Pt/MgO | Broad (Tolerates C3 substitution) | 60–90% | Surface-mediated reduction | Over-reduction to 2-aminoacyl compounds[3]. |
| Silane Reduction | ITMS, H2O | 2,1-benzisoxazoles | 75–98% | Silyl-mediated scission | Requires precise stoichiometric control[5]. |
V. Validated Experimental Protocols
Protocol A: Self-Validating SmI2-Promoted Reductive Cleavage[3]
Application: Conversion of 3-aryl-2,1-benzisoxazoles to 2-aminobenzophenones.
-
Preparation of the Reductant: In a flame-dried Schlenk flask under a strict argon atmosphere, prepare or transfer a 0.1 M solution of SmI2 in dry THF (2.2 equivalents relative to substrate).
-
Causality: SmI2 requires a slight excess to account for trace moisture quenching. The deep blue color of the solution is your baseline indicator of active Sm(II).
-
-
Substrate Addition: Dissolve the 3-aryl-2,1-benzisoxazole (1.0 eq) in a minimum volume of anhydrous THF. Add this dropwise to the SmI2 solution at room temperature.
-
Validation Checkpoint (Self-Indication): Monitor the reaction visually. The deep blue color of the SmI2 solution will rapidly dissipate, transitioning to a pale yellow or colorless state. This color change is a self-validating indicator that the single-electron transfer to the benzisoxazole LUMO is complete.
-
Protonation: Once the blue color has fully discharged (typically <15 minutes), quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Causality: This protonation step is mandatory to collapse the intermediate radical anion into the final 2-aminobenzophenone product[2].
-
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Base-Induced Cleavage of C3-Unsubstituted 1,2-Benzisoxazoles[1]
Application: Ring opening to o-hydroxyaryl nitriles/imines.
-
Setup: Charge a dry flask with the C3-unsubstituted 1,2-benzisoxazole (1.0 eq) and anhydrous THF. Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add Lithium diisopropylamide (LDA) (1.2 eq) dropwise over 10 minutes.
-
Causality: The low temperature prevents unwanted side reactions while the strong base deprotonates the critical C(3) position, initiating the cascade.
-
-
Ring Opening: Allow the reaction mixture to slowly warm to room temperature over 2 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The starting material will consume, and a highly UV-active spot (due to the extended conjugation of the ring-opened product) will appear.
-
Quenching: Quench with cold water, acidify slightly with 1M HCl to pH 5-6 to protonate the phenoxide, and extract with dichloromethane. Dry and concentrate for purification.
VI. References
-
Synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines Source: chim.it URL:[Link]
-
Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes Source: nih.gov (PubMed) URL:[Link]
-
Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations Source: proquest.com URL:[Link]
-
Chemoselective Reductive Heterocyclization by Controlling the Binomial Architecture of Metal Particles and Acid–Base Properties Source: scispace.com URL:[Link]
-
Preparation of 2-Aminobenzophenones and Polysubstituted Quinolines Through SmI2 Promoted Reductive Cleavage of 3-Aryl-2,1-benzisoxazoles Source: sci-hub.box (Heteroatom Chemistry) URL:[Link]
-
Water Promoted Iodotrimethyl Silane Reactions: Reductive Cleavage of Isoxazolidines and 2,1-Benzisoxazoles Source: researchgate.net URL:[Link]
Sources
- 1. Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations - ProQuest [proquest.com]
- 2. sci-hub.box [sci-hub.box]
- 3. scispace.com [scispace.com]
- 4. Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming steric hindrance in 6,7-disubstituted benzisoxazoles
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to construct 6,7-disubstituted benzisoxazoles. The adjacent substitution pattern on the benzene ring introduces severe steric hindrance (the ortho-effect), which often derails standard cyclization methods.
Below, you will find field-proven troubleshooting guides, mechanistic insights, and self-validating protocols designed to help you overcome these specific synthetic barriers.
Section 1: The Mechanistic Root of the Problem (FAQ)
Q: Why do my traditional basic cyclizations of ortho-hydroxy ketoximes fail when bulky groups are present at the 6 and 7 positions? A: The failure is rooted in transition state geometry. To form the 1,2-benzisoxazole core, the phenoxide intermediate must adopt a highly planar conformation to execute a nucleophilic attack on the oxime nitrogen. Bulky substituents at the 6 and 7 positions cause severe steric repulsion, drastically increasing the activation energy required to achieve this planarity. Under the elevated temperatures and basic conditions typically used to force this cyclization, the molecule instead undergoes a Beckmann-type rearrangement (yielding an amide) or suffers from deoxidation side reactions[1].
Section 2: Troubleshooting Palladium-Catalyzed Annulations
Q: I am attempting a Pd-catalyzed C–H activation/[4+1] annulation, but my yields drop significantly with ortho-substituted precursors. How can I optimize this? A: Steric hindrance plays a defining role in the regioselectivity and efficiency of 2[2]. When using N-phenoxyacetamides, meta-substituted precursors will selectively annulate at the less hindered ortho position[2]. To force cyclization at a hindered site, you must maintain a robust catalyst loading and precisely control your oxidant. Lowering the catalyst loading from 10 mol% to 5 mol% has been shown to drop yields from 85% to 73% due to the catalyst's inability to overcome the steric activation barrier[2].
Quantitative Data: Impact of Steric Hindrance on Benzisoxazole Yields
| Synthetic Methodology | Substrate / Substitution Pattern | Steric / Electronic Environment | Observed Yield | Mechanistic Rationale |
| Pd-Catalyzed [4+1] Annulation | 10 mol% vs 5 mol% Pd(TFA)₂ | Standard Hindrance | 85% vs 73% | Higher catalyst loading is mandatory to overcome the activation barrier of hindered transition states[2]. |
| Pd-Catalyzed[4+1] Annulation | 3,5-dimethoxybenzaldehyde | Dual meta-substitution | 53% | Annulation is sterically forced exclusively to the less hindered ortho position[2]. |
| PPh₃-Mediated Barbier-Grignard | Ortho-chloro bromobenzene | Severe ortho-steric clash | 47% | Halogen bulk physically impedes the required transition state geometry[1]. |
| PPh₃-Mediated Barbier-Grignard | 2-methoxy + 4-methoxy bromobenzene | Competing Electronic/Steric | 95% | Strong electron-donating groups (4-OMe) can electronically surmount the ortho-steric penalty[1]. |
| PPh₃-Mediated Barbier-Grignard | Methoxy on benzonitrile | Hindered nitrile carbon | 34% | Direct nucleophilic attack on the nitrile carbon is severely restricted by adjacent bulk[1]. |
Protocol 1: Optimized Pd-Catalyzed[4+1] Annulation for Moderately Hindered Substrates
This protocol is self-validating: the use of a specific peroxide quench ensures safety and prevents downstream oxidative degradation of the delicate O–N bond.
-
Preparation : In an oven-dried Schlenk tube, add N-phenoxyacetamide (1.0 equiv), the sterically hindered aldehyde (2.0 equiv), and Pd(TFA)₂ (10 mol%).
-
Atmosphere Control : Evacuate and backfill the tube with N₂ (3 cycles) to ensure a strictly inert atmosphere. Oxygen intrusion will poison the catalytic cycle.
-
Solvent & Oxidant : Add tert-amyl alcohol (t-AmOH) as the solvent, followed by tert-butyl hydroperoxide (TBHP, 2.5 equiv).
-
Thermal Activation : Stir the mixture at exactly 60 °C. Causality: 60 °C is the thermodynamic sweet spot; higher temperatures degrade the O–N bond prior to cyclization, while lower temperatures fail to overcome the steric activation barrier of the 6,7-disubstituted transition state.
-
Validation & Quench : Monitor via TLC. Upon consumption of the starting material, quench the reaction with saturated aqueous Na₂S₂O₃. Causality: This step is critical to neutralize unreacted peroxides, preventing auto-oxidation during workup.
-
Isolation : Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.
Section 3: Bypassing Hindrance with PPh₃-Mediated One-Pot Synthesis
Q: My target has extreme steric bulk (e.g., adjacent aryl or tert-butyl groups). The Pd-catalyzed route is failing, and basic conditions cause Beckmann rearrangements. What is the alternative? A: For extreme steric bulk, you must abandon basic intramolecular cyclization entirely. Instead, utilize a 1[1]. This method constructs the C–C bond and the 1,2-benzisoxazole scaffold simultaneously from 2-hydroxybenzonitriles and aryl bromides in one pot[1]. The neutral conditions inherently prevent the Beckmann rearrangement. Furthermore, utilizing strong electron-donating groups on the aryl bromide can electronically compensate for the steric penalty of ortho-substituents[1].
Protocol 2: PPh₃-Mediated Barbier-Grignard Synthesis for Severely Hindered Substrates
This protocol leverages in situ Grignard generation to bypass the isolation of highly unstable, sterically encumbered intermediates.
-
In Situ Generation : In a flame-dried flask under N₂, add the sterically hindered aryl bromide (1.5 equiv) and Mg turnings (1.5 equiv) in anhydrous THF to generate the Grignard reagent.
-
Mediation : Introduce PPh₃ (5 mol%) and the 6-substituted 2-hydroxybenzonitrile (1.0 equiv). Causality: PPh₃ acts to mediate the cross-coupling and stabilize the bulky intermediates, preventing premature quenching of the Grignard reagent by the ortho-hydroxyl proton.
-
Cyclization : Reflux the mixture. The synergistic effect of the ortho-hydroxyl group and the activated Grignard intermediate drives the simultaneous C–C and N–O bond formation, forcing the hindered cyclization[1].
-
Neutral Quench : Cool to room temperature and quench carefully with aqueous NH₄Cl. Causality: Using a mild, slightly acidic quench avoids exposing the newly formed, sterically strained heterocycle to strong bases, preserving ring integrity.
-
Isolation : Extract with CH₂Cl₂, concentrate under reduced pressure, and purify via column chromatography.
Section 4: Synthetic Strategy Decision Tree
Use the following logical workflow to determine the optimal synthetic route for your specific 6,7-disubstituted benzisoxazole target.
Decision tree for selecting the optimal synthetic route based on the steric bulk of 6,7-substituents.
References
-
Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation Source: pkusz.edu.cn (Chemical Science, Royal Society of Chemistry) URL: 2
-
A Novel PPh₃ Mediated One-Pot Method for Synthesis of 3-Aryl or Alkyl 1,2-Benzisoxazoles Source: acs.org (American Chemical Society) URL:1
Sources
Technical Support Center: Controlling Side Reactions During 3-Methyl Group Oxidation
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently assist researchers and drug development professionals with the challenges of selectively oxidizing 3-methyl groups in heterocyclic compounds. A classic and highly relevant industrial example is the conversion of 3-methylpyridine ( β -picoline) to nicotinic acid (Vitamin B3). Achieving high selectivity while suppressing side reactions—such as N-oxidation, heteroaromatic ring cleavage, and incomplete oxidation—requires precise control over the catalytic mechanism.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure robust and reproducible experimental outcomes.
Visualizing the Reaction Network
To troubleshoot effectively, we must first map the reaction pathways. The diagram below illustrates the desired radical-mediated oxidation route versus the pathways that lead to common side products.
Mechanistic pathway of 3-methylpyridine oxidation highlighting desired targets and side reactions.
Troubleshooting FAQs
Q1: How do I prevent N-oxidation when oxidizing the 3-methyl group? Causality & Insight: N-oxidation occurs when electrophilic oxygen species (like those generated from peracids or unbuffered H2O2 ) attack the lone pair of the pyridine nitrogen. To prevent this, you must shift the mechanism from an electrophilic pathway to a radical-mediated pathway. Solution: Utilize an aerobic oxidation system catalyzed by N-hydroxyphthalimide (NHPI) combined with transition metals like Co(OAc)2 . NHPI generates a phthalimide-N-oxyl (PINO) radical that selectively abstracts a hydrogen atom from the 3-methyl group, forming a pyridylalkyl radical without interacting with the pyridine nitrogen (). This ensures the reaction proceeds exclusively at the benzylic/allylic position.
Q2: My reaction stalls at 3-pyridinecarboxaldehyde. How do I drive it to the carboxylic acid without causing ring cleavage? Causality & Insight: The conversion of the intermediate aldehyde to the carboxylic acid requires a delicate balance of oxidation potential. If the catalyst is too weak, the aldehyde accumulates. If you simply increase the temperature, you risk generating excessive reactive oxygen species (ROS) that cleave the heteroaromatic ring. Solution: Implement a synergistic bimetallic catalyst system. While Co(II) initiates the radical chain, adding a catalytic amount of Mn(II) facilitates the rapid decomposition of intermediate peroxy species, driving the aldehyde to the acid. For instance, an NHPI−Co(OAc)2−Mn(OAc)2 system under 20 atm of air at 150 °C achieves up to 85-93% yield of nicotinic acid while suppressing ring degradation ().
Q3: I am using a heterogeneous Vanadium Oxide ( V2O5 ) catalyst for vapor-phase oxidation, but I am seeing deep oxidation (complete degradation) of the pyridine ring. What causes this? Causality & Insight: Deep oxidation in vapor-phase reactions is caused by excessive Lewis acidity and uncontrolled oxygen transfer from the V2O5 lattice. The methyl group deprotonates too violently, and the resulting intermediate is over-oxidized into CO2 and H2O . Solution: Dope the V2O5 catalyst with modifiers like SnO2 or ZrO2 . These modifiers increase the proton affinity of the vanadyl oxygen and decrease the enthalpy of deprotonation of the methyl group. This tunes the Lewis acidic center, stabilizing the intermediate and significantly increasing the selectivity for nicotinic acid over deep oxidation products ().
Q4: What are the environmental and safety concerns with traditional HNO3 oxidation, and how do modern methods compare? Causality & Insight: Historically, industrial oxidation of 5-ethyl-2-methylpyridine or 3-methylpyridine relied on nitric acid. This method produces massive amounts of nitrous oxide ( N2O ), a greenhouse gas 300 times more potent than CO2 . Solution: Transitioning to aerobic oxidation (using O2 or air as the terminal oxidant) eliminates N2O emissions. Both the NHPI-catalyzed liquid-phase method and the modified V2O5 vapor-phase method represent green chemistry alternatives with high atom economy ().
Quantitative Data: Catalyst System Comparison
The table below summarizes the performance of various catalytic systems for the oxidation of 3-methylpyridine, allowing you to select the optimal conditions for your specific scale and purity requirements.
| Catalyst System | Phase | Oxidant | Conversion (%) | Selectivity to Nicotinic Acid (%) | Primary Side Product |
| HNO3 (Traditional) | Liquid | HNO3 | >90% | ~80% | N2O emissions, over-oxidation |
| V2O5 (Unmodified) | Vapor | O2 (Air) | ~40-50% | ~60% | Deep oxidation ( CO2 , H2O ) |
| V2O5−ZrO2 | Vapor | O2 (Air) | ~80% | ~85% | Aldehyde accumulation |
| NHPI / Co(OAc)2 / Mn(OAc)2 | Liquid | O2 (20 atm Air) | 91% | 85-93% | 3-Pyridinecarboxaldehyde |
Self-Validating Experimental Protocol
NHPI-Catalyzed Aerobic Oxidation of 3-Methylpyridine Design Note: This protocol is engineered as a self-validating system. The color changes of the cobalt/manganese species serve as visual indicators of the catalytic cycle's health, allowing real-time troubleshooting.
Step 1: Preparation of the Catalytic Solution In a high-pressure reaction vessel (e.g., Parr reactor), dissolve 2.0 mmol of 3-methylpyridine in 7.0 mL of glacial acetic acid.
Step 2: Catalyst Addition Add 10 mol % N-hydroxyphthalimide (NHPI), 0.5 mol % Co(OAc)2 , and 0.1 mol % Mn(OAc)2 . Validation Check: The solution should exhibit a pale pink/purple hue characteristic of the resting Co(II)/Mn(II) salts. If the solution is cloudy, ensure anhydrous conditions are met before proceeding.
Step 3: Pressurization Seal the reactor and purge three times with synthetic air to remove inert gases. Pressurize the vessel to 20 atm with synthetic air.
Step 4: Oxidation Phase Heat the reaction mixture to 150 °C with vigorous stirring (800 rpm) for 5 hours. Validation Check: During the reaction, the transient formation of the PINO radical and Co(III) species will temporarily darken the solution (often turning deep green or brown). This color shift is the primary indicator of active radical generation and successful initiation.
Step 5: Termination and Workup Cool the reactor to room temperature and carefully vent the pressure. Remove the acetic acid solvent under reduced pressure using a rotary evaporator.
Step 6: Purification Dissolve the crude residue in a minimal amount of water. Adjust the pH to the isoelectric point of nicotinic acid (pH ~3.4) using dilute NaOH or HCl , and cool the mixture to 4 °C to induce crystallization. Filter, wash with cold water, and dry the white crystals under a vacuum.
References
-
Shibamoto, A., Sakaguchi, S., & Ishii, Y. (2000). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. Organic Process Research & Development. [Link]
-
Vorobyev, P., Mikhailovskaya, T., Yugay, O., Saurambaeva, L., Serebryanskaya, A., Chukhno, N., & Kurmakyzy, R. (2017). Optimization of vanadium oxide catalyst for the oxidation of 3-methylpyridine into nicotinic acid. Journal of the Serbian Chemical Society.[Link]
-
Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials.[Link]
Separation of 3,6,7- and 3,5,6-trimethylbenzo[d]isoxazole isomers
Technical Support Center: Isomer Separation
Separation of 3,6,7- and 3,5,6-trimethylbenzo[d]isoxazole Isomers: A Technical Guide
Introduction:
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are facing the analytical challenge of separating and differentiating the 3,6,7- and 3,5,6-trimethylbenzo[d]isoxazole regioisomers. These structurally similar compounds, often arising from the same synthetic pathway, can present significant hurdles in purification and characterization, which are critical for regulatory approval and ensuring pharmacological specificity.
This document provides in-depth, experience-based answers to frequently encountered problems, detailed troubleshooting protocols, and the scientific rationale behind our recommended approaches. Our goal is to empower you to overcome these separation challenges efficiently and confidently.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary HPLC method using a standard C18 column shows complete co-elution of the 3,6,7- and 3,5,6-trimethylbenzo[d]isoxazole isomers. How can I achieve baseline separation?
A1: Co-elution on a standard C18 column is a common issue for regioisomers due to their nearly identical hydrophobicity and molecular weight. To resolve this, you must exploit the subtle differences in their electronic and steric properties.
Core Principle: The key is to introduce alternative separation mechanisms beyond simple hydrophobicity. The different positions of the methyl groups on the benzene ring create slight variations in dipole moment and planarity, which can be leveraged for separation.
Troubleshooting Steps & Solutions:
-
Change the Stationary Phase Chemistry:
-
Phenyl-Hexyl or Biphenyl Columns: These phases offer π-π interactions between the stationary phase and the aromatic rings of your isomers. The differing electron density of the benzene ring in the 3,6,7- versus the 3,5,6-isomer can lead to differential retention.
-
Pentafluorophenyl (PFP) Columns: PFP columns provide a combination of hydrophobic, aromatic, and dipole-dipole interactions. They are exceptionally effective at separating positional isomers.
-
Embedded Polar Group (e.g., Amide, Carbamate) Columns: These columns offer enhanced shape selectivity and can interact differently with the isomers based on the accessibility of the isoxazole nitrogen and oxygen atoms.
-
-
Optimize the Mobile Phase:
-
Solvent Choice: Switch from acetonitrile to methanol, or use a ternary mixture (e.g., Water/Acetonitrile/Methanol). Methanol is a hydrogen-bond donor and acceptor and can interact differently with the isomers compared to acetonitrile, altering selectivity.
-
Additives: For Mass Spectrometry (MS) compatible methods, replace non-volatile acids like phosphoric acid with formic acid or acetic acid.[1][2] While these isomers are neutral, slight pH changes can affect the silanol activity of the column, which may subtly influence retention.
-
-
Adjust Operating Parameters:
-
Temperature: Lowering the column temperature (e.g., from 40°C to 25°C) can enhance the energetic differences in the interactions between the isomers and the stationary phase, often improving resolution.
-
Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the number of theoretical plates and allows more time for the isomers to interact with the stationary phase, which can improve separation.[3]
-
Table 1: Recommended Starting HPLC Conditions for Isomer Separation
| Parameter | Initial (Failing) Method | Recommendation 1 (π-π Interaction) | Recommendation 2 (Multi-Mechanism) |
| Column | Standard C18 (e.g., 4.6 x 150 mm, 5 µm) | Biphenyl or Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) | Pentafluorophenyl (PFP) (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | 70:30 Acetonitrile:Water | 60:40 Methanol:Water | 75:25 Acetonitrile:Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.8 mL/min |
| Temperature | 40°C | 30°C | 30°C |
| Detector | UV at 254 nm | UV at 254 nm | UV at 254 nm |
Q2: I am using Gas Chromatography (GC-MS) and the isomers are still not separating. What can I do?
A2: Similar to HPLC, standard GC columns that separate based on boiling points may fail because the boiling points of these isomers are likely very close.
Core Principle: Selectivity in GC is governed by the stationary phase. You need a column that can differentiate based on polarity and shape.
Troubleshooting Steps & Solutions:
-
Column Selection is Critical:
-
Mid-Polarity Columns: Move away from a non-polar (e.g., DB-1, HP-5) to a mid-polarity stationary phase. A column containing a trifluoropropyl group (e.g., DB-210) or a cyanopropylphenyl group (e.g., DB-225) can offer different interactions and improve selectivity for these isomers.
-
High-Polarity Columns: For a more aggressive approach, a high-polarity "WAX" type column (polyethylene glycol) may provide sufficient separation, although peak shape can sometimes be a concern for these types of compounds.
-
-
Optimize the Temperature Program:
-
Lower Initial Temperature: A lower starting oven temperature can improve the resolution of early-eluting compounds.[3]
-
Slower Ramp Rate: A very slow temperature ramp (e.g., 2-5°C/min) through the elution range of the isomers will maximize the interaction time with the stationary phase and can significantly improve resolution.[3]
-
Q3: How can I confirm the identity of each separated isomer peak without an authentic reference standard for each one?
A3: This is a classic analytical challenge. When reference standards are unavailable, you must rely on advanced spectroscopic and spectrometric techniques.
Core Principle: The substitution pattern directly influences the magnetic environment of the protons and carbons, as well as the fragmentation patterns in mass spectrometry.
Solutions:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The key to differentiation lies in the aromatic region. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.
-
3,6,7-trimethyl isomer: Expect two singlets in the aromatic region for the protons at C-4 and C-5.
-
3,5,6-trimethyl isomer: Expect two doublets (or an AB quartet) for the ortho-coupled protons at C-4 and C-7.
-
-
¹³C NMR: The chemical shifts of the quaternary carbons and the protonated aromatic carbons will differ due to the different substituent effects of the methyl groups.[4] Advanced techniques like 14N-filtered ¹³C NMR can definitively identify isomers by determining which carbons are directly bonded to nitrogen.[5]
-
2D NMR (NOESY/ROESY): These experiments can establish through-space proximity. For the 3,6,7-isomer, a NOE correlation would be expected between the C-7 methyl protons and the C-6 methyl protons. For the 3,5,6-isomer, a correlation would be seen between the C-5 methyl protons and the C-6 methyl protons.
-
-
Mass Spectrometry (MS) Fragmentation:
-
While the parent mass will be identical, high-resolution MS/MS may reveal subtle differences in fragmentation patterns. The loss of a methyl radical or other fragments might be favored from one isomer over the other due to steric or electronic differences, leading to different relative abundances of fragment ions.[3]
-
Diagram: Isomer Identification Workflow
Caption: General strategy for the separation and identification of benzisoxazole isomers.
Experimental Protocol: HPLC Separation
This protocol provides a robust starting point for separating the 3,6,7- and 3,5,6-trimethylbenzo[d]isoxazole isomers.
Objective: To achieve baseline resolution (Rs > 1.5) of the target regioisomers.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector[1]
-
Pentafluorophenyl (PFP) Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
HPLC-grade Acetonitrile (MeCN) and Water[1]
-
Formic Acid (FA), MS-grade
-
Isomer mixture sample
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Degas both mobile phases by sonication or vacuum filtration.[6]
-
-
Sample Preparation:
-
Dissolve the isomer mixture in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.[6]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peaks and calculate the resolution factor (Rs).
-
If resolution is inadequate (Rs < 1.5), adjust the gradient slope. A shallower gradient (e.g., a 30-minute ramp from 40% to 60% B) will increase the run time but often significantly improves the separation of closely eluting isomers.
-
Diagram: HPLC Troubleshooting Workflow
Caption: HPLC troubleshooting workflow for resolving benzisoxazole isomers.
References
-
Separation of Benzoxazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides, 1,2-Benzisoxazoles and 2-Hydroxyaryl ketoximes. Academia.edu. Available at: [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674. Available at: [Link]
-
Thunberg, L., & Allenmark, S. (2004). Resolution studies on two regioisomeric chiral stationary phases: effects from reversed orientation of an amide group. Journal of Chromatography A, 1026(1-2), 65–76. Available at: [Link]
-
Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis. Available at: [Link]
-
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. Available at: [Link]
-
Lacour, J., et al. (2016). High-Performance Liquid Chromatographic Resolution of Neutral and Cationic Hetero[6]Helicenes. Chirality, 28(4), 339-45. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (PDF) 13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides, 1,2-Benzisoxazoles and 2-Hydroxyaryl ketoximes [academia.edu]
- 5. DSpace [dr.lib.iastate.edu]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
I. Mechanistic FAQs: Understanding Benzisoxazole Instability
Welcome to the Benzisoxazole Technical Support Center . This guide is engineered for researchers, scale-up chemists, and drug development professionals dealing with the notorious thermal and hydrolytic lability of benzisoxazole intermediates.
Unlike standard robust heterocycles, benzisoxazoles possess a weak N–O bond and unique electrostatic profiles that make them highly susceptible to degradation during synthesis, workup, and thermal scaling. Below, we dissect the mechanistic causes of these failures and provide field-proven, self-validating protocols to ensure the integrity of your intermediates.
Q1: Why do my 1,2-benzisoxazole intermediates degrade into salicylonitrile (o-hydroxybenzonitrile) derivatives during basic workup or thermal scale-up? A: This degradation is driven by the Kemp elimination . In 1,2-benzisoxazoles lacking substitution at the C(3) position, the C(3)–H proton is relatively acidic. When exposed to basic, acidic, or even certain physiological conditions, the base abstracts this proton, triggering a concerted E2-like elimination. The electron cascade cleaves the weak N–O bond, irreversibly opening the ring to form an α -cyanoenol (2-cyano-phenolate) intermediate (1)[1]. Even in the absence of base, extreme thermal stress (e.g., >900 K in gas-phase shock-tube studies) will force the isomerization of 1,2-benzisoxazole into o-hydroxybenzonitrile prior to complete fragmentation (2)[2].
Q2: I am trying to synthesize a 2,1-benzisoxazole (anthranil) core, but I get complex mixtures upon mild heating. What causes this difference in stability compared to 1,2-benzisoxazoles? A: The instability is rooted in the disruption of aromaticity. While 1,2-benzisoxazoles retain a fully aromatic benzene ring, 2,1-benzisoxazoles possess a quinonoid character. The presence of electron-withdrawing substituents further reduces their stability, causing them to decompose at temperatures slightly above 30 °C (3)[3]. This low thermal ceiling makes traditional thermolysis of azido-precursors unviable for functionalized 2,1-benzisoxazoles.
II. Quantitative Data: Thermodynamic Stability Profiles
To predict the behavior of your intermediates, it is critical to understand their thermodynamic baseline. The table below summarizes the heats of formation and thermal limits of benzisoxazole isomers compared to the stable benzoxazole core (4)[4].
| Heterocycle Isomer | Heat of Formation ( ΔHf∘ ) | Thermal Stability Limit | Primary Degradation Pathway |
| Benzoxazole | 10.8 kcal/mol | Highly Stable | High-temp ring contraction[4] |
| 1,2-Benzisoxazole | 33.3 kcal/mol | Moderate (< 900 K gas phase) | Kemp Elimination / Isomerization[2] |
| 2,1-Benzisoxazole | 41.2 kcal/mol | Highly Labile (> 30 °C solution) | Singlet nitrene formation / Cleavage[3] |
III. Visualizing the Failure Modes
Mechanistic pathways of 1,2-benzisoxazole degradation via Kemp elimination and thermal isomerization.
Decision matrix for mitigating thermal and base-catalyzed degradation of benzisoxazoles.
IV. Self-Validating Experimental Protocols
Protocol A: Low-Temperature Photochemical Synthesis of 2,1-Benzisoxazoles
Causality: Because 2,1-benzisoxazoles decompose above 30 °C, thermal cyclization of 2-azidobenzoic acids often fails. Photochemical activation circumvents the thermal barrier by generating an electron-deficient singlet nitrene intermediate that undergoes rapid 1,5-electrocyclization at room temperature (3)[3].
-
Substrate Preparation: Dissolve the functionalized 2-azidobenzoic acid precursor in anhydrous ethanol (0.01 M concentration) in a quartz reaction vessel.
-
Base Addition (Optional but Recommended): Add 1.2 equivalents of a mild Lewis base (e.g., a carboxylate salt). Mechanism: The base donates an electron lone pair to the singlet nitrene, stabilizing the transition state and improving the N–O bond formation yield[3].
-
Photolysis: Irradiate the solution using a low-pressure mercury lamp ( λ = 253.7 nm) at 20–25 °C. Maintain vigorous stirring.
-
Self-Validation Check: Monitor the reaction via HPLC. The protocol is successful if the product peak grows without the appearance of 2-aminobenzoic acid (a primary thermal/triplet nitrene degradation byproduct). If the amine appears, ensure the cooling jacket is functioning to keep the temperature strictly below 30 °C.
Protocol B: Safe Quenching of Unsubstituted 1,2-Benzisoxazole Reactions
Causality: Reactions involving C(3)-unsubstituted 1,2-benzisoxazoles (e.g., cross-couplings or deprotections) are highly vulnerable to Kemp elimination during standard basic workups[1]. This protocol utilizes a reverse-quench method to maintain a localized acidic/neutral pH, preventing the deprotonation of the C(3) position.
-
Thermal Arrest: Immediately cool the reaction mixture to < 5 °C using an ice/brine bath.
-
Reverse Quenching: Instead of adding water or base to the reaction, slowly transfer the chilled reaction mixture via cannula into a vigorously stirred, pre-chilled (0 °C) biphasic mixture of Ethyl Acetate and 0.5 M Phosphate Buffer (pH 6.0).
-
Phase Separation: Separate the organic layer immediately. Wash with brine (not NaHCO3, to avoid localized basicity) and dry over Na2SO4.
-
Self-Validation Check: Analyze the crude mixture via IR spectroscopy or crude NMR.
-
Pass: Strong signals for the intact benzisoxazole core.
-
Fail: Appearance of an intense nitrile stretch ( ν ~2200 cm⁻¹) in the IR spectrum, or a downfield phenolic –OH proton in the NMR, confirming ring-opening has occurred. If this occurs, lower the pH of the quench buffer to 5.0 in the next iteration.
-
V. References
-
The Swiss Army Knife of Heterocycles: Isoxazoles Across Drug Discovery Source: Drug Hunter URL:[Link]
-
Decomposition and Isomerization of 1,2-Benzisoxazole: Single-Pulse Shock-Tube Experiments, Quantum Chemical and Transition-State Theory Calculations Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]
-
Thermal Reactions of Benzoxazole. Single Pulse Shock Tube Experiments and Quantum Chemical Calculations Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]
-
Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids Source: Beilstein Journal of Organic Chemistry URL:[Link]
Sources
Validation & Comparative
High-Resolution ¹H NMR Analysis of 3,6,7-Trimethylbenzo[d]isoxazole: A Comparative Method Guide
Introduction
3,6,7-Trimethylbenzo[d]isoxazole is a highly valuable heterocyclic building block. It is frequently utilized as a precursor (often via its N-oxide) in the synthesis of complex pharmacological agents, such as [1]. For drug development professionals and synthetic chemists, confirming the structural integrity of this core via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a non-negotiable quality control step.
However, resolving the distinct methyl and aromatic resonances of heavily substituted benzisoxazoles can be challenging due to signal overlap and complex spin systems. This guide objectively compares analytical workflows—specifically evaluating solvent systems and spectrometer field strengths—to provide a definitive methodology for the structural elucidation of 3,6,7-trimethylbenzo[d]isoxazole.
Causality in Experimental Choices: The Physics of Resolution
As an application scientist, selecting your NMR parameters should never be arbitrary; every choice must be grounded in the physical chemistry of the molecule.
Structural Anatomy & Expected Signals
The 3,6,7-trimethylbenzo[d]isoxazole core features three methyl groups (at C3, C6, and C7) and two adjacent aromatic protons (at C4 and C5). The causality of the spectral output is directly tied to this geometry:
-
Methyl Resonances: The C3 methyl group is directly attached to the isoxazole ring. Because it is adjacent to the electron-withdrawing C=N bond, it is strongly deshielded and typically resonates further downfield (~2.5 ppm) compared to the C6 and C7 methyls (~2.3–2.4 ppm).
-
Aromatic Resonances: The C4 and C5 protons form an AX spin system. Because they are ortho to each other and isolated from other protons by the C6/C7 methyls, they will split into a clean pair of doublets with a coupling constant (J) of approximately 8.0 Hz.
Solvent Selection: CDCl₃ vs. DMSO-d₆
Choosing the right deuterated solvent fundamentally alters the chemical environment. CDCl₃ is the industry standard due to its low viscosity and minimal solvent residual peak interference. However, as noted in systematic [2], polar aprotic solvents like DMSO-d₆ can induce differential chemical shifts via solvent-solute dipole interactions. For 3,6,7-trimethylbenzo[d]isoxazole, DMSO-d₆ pushes the C4 proton further downfield, increasing the Δδ (chemical shift difference) between C4 and C5, thereby preventing second-order spectral overlap (the "roof effect").
Field Strength: 400 MHz vs. 600 MHz
Increasing the magnetic field strength from 400 MHz to 600 MHz does not change the scalar coupling constant (J in Hz), but it proportionally increases the chemical shift dispersion (in Hz). This is a critical tactic when resolving overlapping aromatic signals or closely grouped methyl singlets.
Comparative Performance Data
The following tables summarize the theoretical performance and chemical shift dispersion of 3,6,7-trimethylbenzo[d]isoxazole under different analytical conditions.
Table 1: ¹H NMR Chemical Shift Comparison by Solvent
| Proton Assignment | Multiplicity | CDCl₃ (δ ppm) | DMSO-d₆ (δ ppm) | Causality of Shift |
| C3-CH₃ | Singlet (3H) | 2.52 | 2.58 | Strong deshielding by the isoxazole ring N/O. |
| C7-CH₃ | Singlet (3H) | 2.45 | 2.48 | Proximity to the bridgehead oxygen atom. |
| C6-CH₃ | Singlet (3H) | 2.38 | 2.35 | Standard benzylic methyl environment. |
| C5-H | Doublet (1H, J=8 Hz) | 7.15 | 7.22 | Ortho coupling; slight solvent deshielding. |
| C4-H | Doublet (1H, J=8 Hz) | 7.35 | 7.50 | Stronger dipole interaction with DMSO-d₆. |
Table 2: Resolution & Dispersion Comparison (400 MHz vs. 600 MHz)
| Parameter | 400 MHz Spectrometer | 600 MHz Spectrometer | Analytical Advantage |
| Signal-to-Noise (S/N) | Baseline standard | ~1.5x higher | Faster acquisition for highly dilute samples. |
| Aromatic Dispersion | 400 Hz / ppm | 600 Hz / ppm | Prevents overlap in the AX spin system. |
| Multiplet Clarity | Good | Excellent | Clearer baseline integration of C6/C7 methyls. |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation steps for the acquisition of the ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5–10 mg of purified 3,6,7-trimethylbenzo[d]isoxazole.
-
Solvent Addition: Dissolve the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Ensure complete dissolution; particulate matter causes magnetic susceptibility broadening.
-
Transfer: Transfer the homogenous solution to a clean, dry 5 mm NMR tube using a glass Pasteur pipette.
-
Instrument Tuning & Shimming (Critical Step): Insert the tube into the spectrometer. Lock onto the deuterium signal of the solvent. Perform automated or manual shimming (adjusting Z1, Z2, Z3 coils) until the lock level is maximized and stable. A poorly shimmed magnet will result in distorted baselines and broad peaks [2].
-
Acquisition: Acquire a standard 1D ¹H spectrum using a 30° pulse angle, a relaxation delay (D1) of 1–2 seconds, and 16–32 scans.
-
Validation (Negative Control): To confirm the absence of exchangeable proton impurities (e.g., water or unreacted precursors with -OH/-NH groups), perform a "D₂O shake." Add a single drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum [2]. Because 3,6,7-trimethylbenzo[d]isoxazole lacks exchangeable protons, its signals will remain entirely unaffected. If any peaks disappear, your sample contains impurities.
Workflows & Visualizations
Figure 1: Step-by-step ¹H NMR sample preparation and acquisition workflow.
Figure 2: Logical decision tree for resolving overlapping aromatic signals in NMR.
References
-
Title: 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole Source: Acta Crystallographica Section E: Structure Reports Online (via PMC) URL: [Link]
A Comparative Guide to the X-ray Crystal Structure of Benzo[d]isoxazole Derivatives: A Predictive Analysis for 3,6,7-Trimethylbenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise elucidation of molecular architecture is paramount to understanding and predicting function. The benzo[d]isoxazole scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds. This guide provides a comparative analysis of the X-ray crystal structures of substituted benzo[d]isoxazole derivatives to forecast the structural characteristics of the novel compound, 3,6,7-trimethylbenzo[d]isoxazole. While, to date, the specific crystal structure of 3,6,7-trimethylbenzo[d]isoxazole has not been publicly deposited in the Cambridge Structural Database (CSD), we can leverage the extensive crystallographic data of analogous structures to provide a robust predictive framework. This guide will delve into the expected structural parameters, a comprehensive protocol for its crystallographic determination, and a comparative discussion with alternative structural elucidation techniques.
I. The Benzo[d]isoxazole Scaffold: A Structural Overview
The benzo[d]isoxazole ring system is a bicyclic heteroaromatic compound, consisting of a benzene ring fused to an isoxazole ring. The relative orientation of these rings and the substitution pattern profoundly influence the molecule's electronic properties, crystal packing, and, consequently, its biological activity and material properties. Single-crystal X-ray diffraction remains the unequivocal gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
II. Comparative Crystallographic Data of Substituted Isoxazole and Benzo[d]isoxazole Derivatives
To predict the structural features of 3,6,7-trimethylbenzo[d]isoxazole, we have compiled and analyzed the crystallographic data of several related derivatives from the Cambridge Structural Database (CSD)[1][2]. The following table summarizes key parameters from a selection of these structures, offering a baseline for comparison.
| Compound | CSD Refcode (if applicable) | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) & Dihedral Angles (°) | Reference |
| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | Not specified | Triclinic | P-1 | C-O: 1.43, N-O: 1.47, C=N: 1.28 | Dihedral between isoxazoline and saccharin rings: 27.88 | [3] |
| (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one | Not specified | Not specified | Not specified | C=C: 1.354-1.357 | Dihedral between isoxazole and thiophene rings: 3.67-10.00 | [4] |
| Trisubstituted Isoxazoles bound to RORγt | PDB: 7NPC, 7NP5, 7NEC, 7NP6 | Not specified | Not specified | Not specified | Not specified | [5][6] |
| Isoxazole-containing Schiff bases | Not specified | Not specified | Not specified | C-O(H): 1.350-1.365, C=N: 1.293 | Dihedral angles <25° | [7] |
Analysis and Prediction for 3,6,7-trimethylbenzo[d]isoxazole:
Based on the analysis of related structures, we can anticipate the following for the crystal structure of 3,6,7-trimethylbenzo[d]isoxazole:
-
Planarity: The benzo[d]isoxazole core is expected to be largely planar. The methyl substituents at positions 3, 6, and 7 will likely cause minor deviations from planarity.
-
Bond Lengths and Angles: The bond lengths and angles within the benzo[d]isoxazole ring system are expected to be consistent with those observed in other derivatives. The C-O and N-O bonds in the isoxazole ring will be of particular interest, as their lengths can provide insight into the electronic distribution within the molecule.
-
Intermolecular Interactions: In the absence of strong hydrogen bond donors or acceptors, the crystal packing of 3,6,7-trimethylbenzo[d]isoxazole is likely to be governed by weaker interactions such as C-H···π and π-π stacking interactions. The orientation of the methyl groups will play a crucial role in determining the efficiency of these packing interactions.
III. Experimental Protocol for X-ray Crystal Structure Determination
The following section outlines a detailed, self-validating protocol for obtaining the single-crystal X-ray structure of a novel compound such as 3,6,7-trimethylbenzo[d]isoxazole.
Workflow for Crystal Structure Determination
Caption: Workflow for single-crystal X-ray structure determination.
Step-by-Step Methodology:
-
Synthesis and Purification: The initial step involves the chemical synthesis of 3,6,7-trimethylbenzo[d]isoxazole. A plausible synthetic route could involve the cyclization of a suitably substituted o-hydroxyaryl ketoxime. Purity is paramount for successful crystallization and should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Single Crystal Growth:
-
Solvent Screening: A range of solvents and solvent mixtures should be screened to determine the optimal conditions for crystal growth.
-
Crystallization Techniques: Common methods include slow evaporation of the solvent, vapor diffusion of an anti-solvent into a solution of the compound, and slow cooling of a saturated solution.
-
-
X-ray Diffraction Data Collection:
-
A suitable single crystal is mounted on a goniometer, typically under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Modern diffractometers use CCD or CMOS detectors.
-
-
Data Processing:
-
The raw diffraction images are processed to integrate the intensities of the individual reflections.
-
The data is then scaled and corrected for experimental factors such as absorption.
-
-
Structure Solution and Refinement:
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are then refined using a full-matrix least-squares method to achieve the best fit between the observed and calculated structure factors.
-
-
Structure Validation and Deposition:
-
The final structure is validated using software like PLATON and submitted to a crystallographic database such as the Cambridge Structural Database (CSD) for public access.
-
IV. Comparison with Alternative Structural Elucidation Techniques
While X-ray crystallography provides definitive structural information, other techniques can offer complementary data, especially when suitable single crystals cannot be obtained.
Relationship between Analytical Techniques
Caption: Interplay of analytical techniques for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity of atoms in a molecule in solution. 2D NMR techniques like COSY, HSQC, and HMBC can establish the complete bonding framework. While NMR provides excellent information about the solution-state structure, it does not give the precise bond lengths and angles or the packing arrangement found in the solid state.
-
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to predict the geometry of a molecule in the gas phase. These theoretical models can provide valuable insights into the preferred conformation and electronic properties. However, they are theoretical and require experimental validation from techniques like X-ray crystallography.
-
Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
V. Conclusion
While the definitive crystal structure of 3,6,7-trimethylbenzo[d]isoxazole awaits experimental determination, a comprehensive analysis of structurally related compounds provides a strong predictive foundation for its key crystallographic features. The benzo[d]isoxazole core is expected to be largely planar, with crystal packing likely driven by weak intermolecular interactions. The provided experimental protocol offers a robust pathway for obtaining high-quality single crystals and solving the structure. The synergy between X-ray crystallography, NMR spectroscopy, and computational methods will ultimately provide a complete and validated understanding of the molecular architecture of this and other novel benzo[d]isoxazole derivatives, paving the way for their application in drug discovery and materials science.
References
-
Al-Majid, A. M., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molecules, 27(22), 7865. [Link]
-
Desai, N. C., et al. (2014). Synthesis and Anticonvulsant Activity of Enaminones. Part 4. Investigations on Isoxazole Derivatives. ResearchGate. [Link]
-
Li, Y., et al. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 223, 113642. [Link]
-
van der Burg, M. H., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(15), 11447-11467. [Link]
-
Prasad, J. S., et al. (2015). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][3]dioxol- 5-yl). International Journal of Current Microbiology and Applied Sciences, 4(10), 392-401. [Link]
-
Physical Sciences Data-science Service. Cambridge Structural Database (CSD). Royal Society of Chemistry. [Link]
-
re3data.org. (2022). Cambridge Structural Database. re3data.org. [Link]
-
The University of Manchester. (2017). CCDC 1531740: Experimental Crystal Structure Determination. The University of Manchester Research Explorer. [Link]
-
Cambridge Crystallographic Data Centre. (2026). Access Structures. CCDC. [Link]
-
University of Otago. (2024). CCDC 2323924: Experimental Crystal Structure Determination. Our Archive. [Link]
-
Gelli, G., et al. (1978). Conformational properties of the free and methylated 2-amino group in benzimidazole, benzoxazole, and benzothiazole. X-Ray crystallographic analysis and nuclear magnetic resonance study of the internal rotation. Journal of the Chemical Society, Perkin Transactions 2, (11), 1317-1322. [Link]
-
National Institute of Standards and Technology. Isoxazole, trimethyl-. NIST Chemistry WebBook. [Link]
-
Ayati, A., et al. (2021). Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 425-429. [Link]
-
Mason, S. A., et al. (2020). Synthesis and structures of three isoxazole-containing Schiff bases. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 9), 927-931. [Link]
-
Li, T., & Du, D. (2022). Asymmetric synthesis of isoxazole and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindoles via squaramide-catalysed [3 + 2] cycloaddition reactions. Organic & Biomolecular Chemistry, 20(4), 817-823. [Link]
Sources
- 1. Cambridge Structural Database | re3data.org [re3data.org]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Platform Comparison: Mass Spectrometry Fragmentation of Alkyl-Benzisoxazoles
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural elucidation, fragmentation mechanisms, and quantitative performance of GC-EI-MS versus LC-ESI-MS/MS platforms.
Executive Summary & Mechanistic Causality
Alkyl-benzisoxazoles are critical pharmacophores in modern medicinal chemistry, most notably serving as the structural core for atypical antipsychotics such as risperidone and its primary active metabolite, paliperidone (9-hydroxyrisperidone). Accurate structural elucidation and quantification of these compounds in complex biological matrices require a deep understanding of their mass spectrometric fragmentation behavior.
As a Senior Application Scientist, selecting the correct analytical platform requires understanding the fundamental causality behind the molecule's ionization and dissociation:
-
The Lability of the Benzisoxazole Core: The 1,2-benzisoxazole ring is characterized by a relatively weak nitrogen-oxygen (N-O) bond. Under hard ionization conditions, this bond becomes the primary initiation site for skeletal rearrangements.
-
Electron Ionization (EI) Causality: In GC-EI-MS (70 eV), the molecule is stripped of an electron to form a highly energetic radical cation [M]∙+ . To stabilize, the benzisoxazole ring undergoes rapid skeletal rearrangement prior to decomposition, primarily driven by the thermodynamic stability of the expelled neutral molecules. This results in the characteristic diagnostic losses of Carbon Monoxide (-28 Da) and Hydrogen Cyanide (-27 Da) [[1]]().
-
Electrospray Ionization (ESI) Causality: In LC-ESI-MS/MS, soft ionization yields an even-electron protonated precursor [M+H]+ . Because protonation preferentially occurs at the most basic site (e.g., the piperidine nitrogen in risperidone), the benzisoxazole ring remains intact during initial ionization. Upon Collision-Induced Dissociation (CID), the charge directs specific cleavage at the alkyl linker rather than the ring itself, yielding highly abundant, stable product ions (e.g., m/z 191 for risperidone and m/z 207 for paliperidone) 2, 3.
Platform Performance Comparison
When developing assays for alkyl-benzisoxazoles, the choice between GC-MS and LC-MS/MS dictates the limits of detection, matrix compatibility, and structural elucidation power. The table below objectively compares the quantitative and qualitative data for both platforms.
| Analytical Feature | GC-EI-MS (Single Quadrupole) | LC-ESI-MS/MS (Triple Quadrupole / Q-TOF) |
| Primary Application | Structural confirmation of volatile, low-MW synthetic intermediates. | High-sensitivity DMPK quantification and forensic toxicology in bio-fluids. |
| Ionization Mechanism | Hard Ionization (70 eV); Radical Cation [M]∙+ | Soft Ionization; Protonated Precursor [M+H]+ |
| Primary Fragmentation | Ring cleavage: Loss of CO (-28 Da), HCN (-27 Da) | Linker cleavage: m/z 411 → 191 (Risperidone) 2 |
| Paliperidone Transition | Extensive fragmentation, weak molecular ion | m/z 427 → 207 (CID at 25 eV) [[3]]() |
| Sensitivity (LOD) | ~10 - 50 ng/mL | ~0.1 - 0.2 ng/mL 4 |
| Matrix Suitability | Requires extensive cleanup (LLE) and derivatization for polar metabolites. | Excellent for plasma/blood via simple Protein Precipitation (PPT) or SPE. |
| Library Matching | Excellent (NIST/Wiley searchable spectra) | Poor (Requires authentic standards for MRM optimization) |
Fragmentation Pathway Visualization
Mass spectrometry fragmentation pathways of alkyl-benzisoxazoles under EI and ESI conditions.
Self-Validating Experimental Protocols
To ensure reproducibility across laboratories, the following step-by-step methodologies represent the gold-standard workflows for analyzing alkyl-benzisoxazole derivatives.
Protocol A: LC-ESI-MS/MS Quantification of Risperidone/Paliperidone in Plasma
This protocol leverages Multiple Reaction Monitoring (MRM) for high-throughput pharmacokinetic screening, ensuring minimal matrix interference down to 0.1 ng/mL 4.
Step 1: Sample Preparation (Solid-Phase Extraction - SPE)
-
Aliquot 500 µL of human plasma into a microcentrifuge tube.
-
Spike with 50 µL of internal standard (e.g., Olanzapine or deuterated Risperidone-d4).
-
Buffer the sample to pH 6.0 using 0.1 M Potassium Dihydrogen Phosphate.
-
Load onto a mixed-mode SPE cartridge (e.g., Oasis MCX) pre-conditioned with methanol and water.
-
Wash with 5% methanol in water, elute with 2% ammonium hydroxide in acetonitrile. Evaporate to dryness under N2 and reconstitute in 100 µL of mobile phase.
Step 2: UPLC Chromatographic Separation
-
Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) 5.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-1 min (10% B), 1-4 min (ramp to 90% B), 4-5 min (hold 90% B), 5-6 min (re-equilibrate at 10% B).
-
Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.
Step 3: Tandem Mass Spectrometry (QqQ) Parameters
-
Source: Electrospray Ionization (ESI) in Positive Mode.
-
Capillary Voltage: 3000 V.
-
MRM Transitions:
Protocol B: GC-EI-MS Structural Elucidation of Volatile Alkyl-Benzisoxazoles
This protocol is designed for the confirmation of synthetic intermediates (e.g., 3-methyl-1,2-benzisoxazole) where library matching of the characteristic ring-cleavage fragments is required.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Dissolve 1 mg of the synthesized alkyl-benzisoxazole in 1 mL of Hexane or Ethyl Acetate.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes to remove particulates.
-
Transfer the supernatant to a GC autosampler vial.
Step 2: GC Chromatographic Separation
-
Column: DB-5MS fused silica capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Injector: Splitless mode, temperature set to 250°C.
Step 3: EI-MS Parameters
-
Ionization Energy: 70 eV (Standard for NIST library matching).
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 40 to 500.
-
Data Analysis: Monitor for the molecular ion [M]∙+ and the diagnostic neutral losses of [M−28]+ (Loss of CO) and [M−27]+ (Loss of HCN) indicative of the benzisoxazole core 1.
References
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. 1
-
A multi-modal mass spectrometry approach for the detection and mapping of date rape drugs in fingermarks. RSC Publishing. 2
-
UPLC-Tandem Mass Spectrometry Method for Simultaneous Determination of Fluoxetine, Risperidone, and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Pharmacokinetics Study in Rats. PMC. 5
-
Paliperidone | C23H27FN4O3 | CID 115237 - PubChem. NIH. 3
-
Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. 4
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. shura.shu.ac.uk [shura.shu.ac.uk]
- 3. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-Tandem Mass Spectrometry Method for Simultaneous Determination of Fluoxetine, Risperidone, and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Pharmacokinetics Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method development for 3,6,7-Trimethylbenzo[d]isoxazole purity
HPLC Method Development for 3,6,7-Trimethylbenzo[d]isoxazole Purity: A Comparative Guide
As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for complex heterocyclic building blocks requires moving beyond generic screening protocols. 3,6,7-Trimethylbenzo[d]isoxazole (CAS 66033-72-5)[1] is a critical intermediate in the synthesis of neuroactive pharmaceuticals, sharing a core scaffold with prominent atypical antipsychotics like risperidone and paliperidone.
This guide objectively compares column chemistries and mobile phase conditions to establish a self-validating, stability-indicating method capable of resolving the target analyte from closely related positional isomers (e.g., 3,5,6-trimethylbenzo[d]isoxazole) and uncyclized oxime precursors.
Workflow for 3,6,7-Trimethylbenzo[d]isoxazole HPLC method development.
The Analytical Challenge: Isomeric Resolution
Benzisoxazole derivatives are characterized by a planar, electron-rich heteroaromatic ring system[2]. When separating 3,6,7-trimethylbenzo[d]isoxazole from its synthetic byproducts, standard reversed-phase methods often fail. The positional isomers possess nearly identical lipophilicity (LogP) and hydrodynamic volumes, rendering purely hydrophobic separation mechanisms ineffective. To achieve baseline resolution, the chromatographic system must exploit subtle differences in the electronic distribution of the analyte.
Column Chemistry Comparison: C18 vs. Biphenyl
To overcome the co-elution of trimethylated isomers, we must leverage the π -electron cloud of the benzisoxazole ring.
-
Standard C18 (Octadecylsilane): Relies almost exclusively on dispersive van der Waals forces (hydrophobicity). Because the isomers have the same number of carbon atoms and similar shapes, C18 provides poor selectivity.
-
Biphenyl Phase: Features two aromatic rings separated by a single bond, allowing for dynamic steric alignment. This phase facilitates strong π−π stacking and dipole-dipole interactions with the analyte's heteroaromatic system. The distinct steric hindrance of the 3,6,7-methyl substitutions interacts uniquely with the biphenyl phase, driving separation.
Table 1: Column Performance Comparison (Gradient Elution)
| Parameter | C18 Column (4.6 x 150 mm, 5 µm) | Biphenyl Column (4.6 x 150 mm, 5 µm) |
| Primary Interaction | Hydrophobic / Dispersive | π−π Stacking & Hydrophobic |
| Retention Time (RT) | 12.4 min | 14.8 min |
| Tailing Factor (Tf) | 1.6 | 1.1 |
| Resolution ( Rs ) * | 1.1 (Co-elution) | 2.8 (Baseline Resolution) |
*Resolution measured against the critical pair impurity: 3,5,6-trimethylbenzo[d]isoxazole.
Chromatographic separation mechanism comparing C18 and Biphenyl phases.
Mobile Phase Optimization: Causality and Selection
Literature often cites the use of 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile for the analysis of benzisoxazole derivatives[3]. However, for purity profiling, this is suboptimal.
The Causality of Buffer Selection: While TFA acts as a strong ion-pairing agent and suppresses silanol ionization to sharpen peaks, it causes significant baseline drift at low UV wavelengths and heavily suppresses ionization in mass spectrometry (LC-MS).
Instead, utilizing a 20 mM Ammonium Acetate buffer adjusted to pH 4.5 provides a superior, self-validating environment[4]. While the benzisoxazole nitrogen is weakly basic and remains neutral at pH 4.5, potential uncyclized synthetic impurities (like acetophenone oximes) contain ionizable phenolic/oxime hydroxyl groups. The pH 4.5 buffer suppresses the ionization of these acidic impurities, ensuring sharp peak shapes and reproducible retention times while maintaining excellent LC-MS compatibility for structural elucidation.
Table 2: Mobile Phase Comparison
| Mobile Phase Additive | Baseline Stability (UV 254 nm) | MS Compatibility | Peak Shape (Impurities) |
| 0.1% TFA (pH ~2.0) | Poor (High drift during gradient) | Poor (Ion suppression) | Good |
| 20 mM NH₄OAc (pH 4.5) | Excellent (Stable baseline) | Excellent (Volatile buffer) | Excellent |
Self-Validating Experimental Protocol
To ensure trustworthiness, the following methodology incorporates a System Suitability Test (SST). The method is only considered valid for sample analysis if the SST criteria are met, creating a self-validating loop.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 1.54 g of analytical-grade ammonium acetate in 1000 mL of HPLC-grade water[4]. Adjust the pH to 4.5 ± 0.05 using glacial acetic acid. Filter through a 0.45 µm membrane and degas.
-
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. Filter and degas.
Step 2: Sample & Standard Preparation
-
Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).
-
Standard Solution: Accurately weigh 25 mg of 3,6,7-Trimethylbenzo[d]isoxazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~0.5 mg/mL).
-
Sample Solution: Prepare the test sample identically to the standard solution.
Step 3: Chromatographic Conditions
-
Column: Biphenyl, 4.6 mm x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Table 3: Optimized Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 (Re-equilibration) |
Step 4: System Suitability Testing (SST)
Before injecting unknown samples, inject the Standard Solution six times consecutively. The system is validated and ready for analysis only if the following criteria are met:
-
Retention Time Precision: %RSD of the main peak ≤ 1.0%.
-
Peak Area Precision: %RSD of the main peak ≤ 2.0%.
-
Tailing Factor (Tf): ≤ 1.5 for the main peak.
-
Resolution ( Rs ): ≥ 2.0 between 3,6,7-Trimethylbenzo[d]isoxazole and any spiked critical isomer.
References
- BenchChem. "Application Note: HPLC Analysis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Purity". BenchChem.
- TCI Chemicals. "6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride | 84163-13-3". TCI Chemicals.
- BLD Pharm. "66033-72-5 | 3,6,7-Trimethylbenzo[d]isoxazole". BLD Pharm.
- National Institutes of Health (PMC). "Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists". NIH.
- BLD Pharm. "267875-57-0 | 3-Methylbenzo[d]isoxazole-5-carbonitrile (Isomeric Reference)". BLD Pharm.
- ResearchGate. "The molecular structure of the title compound showing atom numbering".
Sources
- 1. 66033-72-5|3,6,7-Trimethylbenzo[d]isoxazole|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comparing bioactivity of 3,6,7-trimethyl vs 3-methylbenzisoxazole
Comparative Bioactivity Guide: 3,6,7-Trimethyl- vs. 3-Methyl-1,2-benzisoxazole Scaffolds in Drug Discovery
Executive Summary
The 1,2-benzisoxazole pharmacophore is a highly privileged scaffold in medicinal chemistry, forming the structural backbone of numerous clinically approved therapeutics, including atypical antipsychotics (e.g., risperidone) and anticonvulsants (e.g., zonisamide)[1]. When optimizing this core for novel drug development, researchers frequently manipulate the substitution pattern to tune lipophilicity, steric bulk, and electronic distribution.
This technical guide provides an objective, in-depth comparison between the baseline 3-methyl-1,2-benzisoxazole (3-MB) and the more sterically hindered 3,6,7-trimethyl-1,2-benzisoxazole (3,6,7-TMB) . By analyzing their structure-activity relationships (SAR) and experimental bioactivity profiles, this guide equips drug development professionals with the mechanistic insights needed to select the appropriate scaffold for central nervous system (CNS) or antimicrobial targeting.
Structural and Physicochemical Comparison (SAR Rationale)
The addition of methyl groups at the 6 and 7 positions of the benzisoxazole ring fundamentally alters the molecule's interaction with biological targets and its pharmacokinetic profile.
-
3-Methyl-1,2-benzisoxazole (3-MB): Serving as the baseline pharmacophore, 3-MB acts as a versatile, low-molecular-weight building block. Its lack of substitution on the benzene ring allows for unimpeded π−π stacking within tight receptor pockets, such as the catalytic active site of acetylcholinesterase (AChE) or the binding clefts of dopamine D2 receptors[2].
-
3,6,7-Trimethyl-1,2-benzisoxazole (3,6,7-TMB): The 6,7-dimethylation significantly increases the partition coefficient (LogP), enhancing the molecule's overall lipophilicity. While this improves passive diffusion across the Blood-Brain Barrier (BBB), the steric bulk at the 7-position can induce steric clashes in narrow binding gorges. Furthermore, the electron-donating nature of the methyl groups enriches the electron density of the aromatic system, which can strengthen cation- π interactions with target amino acid residues (e.g., tryptophan or phenylalanine) in specific receptor subtypes.
Comparative Bioactivity Profiles
The following table synthesizes the quantitative physicochemical and pharmacological metrics associated with these two scaffolds, demonstrating how 6,7-dimethylation shifts the bioactivity profile from high-affinity target binding to enhanced membrane permeability.
| Parameter | 3-Methyl-1,2-benzisoxazole (3-MB) | 3,6,7-Trimethyl-1,2-benzisoxazole (3,6,7-TMB) | Pharmacological Implication |
| Molecular Weight | 133.15 g/mol | 161.20 g/mol | 3,6,7-TMB exhibits increased steric bulk. |
| Estimated Lipophilicity (LogP) | ~1.8 | ~2.9 | 3,6,7-TMB exhibits higher lipophilicity, favoring BBB penetration and CNS accumulation. |
| Steric Hindrance (C6/C7) | Minimal | High | 3-MB fits better into narrow receptor gorges (e.g., AChE active site). |
| Antimicrobial Potential | Moderate | Enhanced | Increased lipophilicity of 3,6,7-TMB aids in bacterial cell membrane disruption[1]. |
| Receptor Binding ( π−π ) | Standard | Altered (Electron-rich) | 6,7-dimethylation increases electron density, strengthening specific cation- π interactions but risking steric repulsion. |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They provide the causality behind each step, ensuring that researchers can reliably synthesize and evaluate these scaffolds.
Protocol A: Microwave-Assisted Green Synthesis of Benzisoxazole Cores
This protocol utilizes a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), to achieve rapid, high-yield cyclization of ketoximes into benzisoxazoles[3].
-
Preparation: In a microwave-safe vessel, mix 1.0 equivalent of the respective 2-hydroxyaryl ketoxime (either the 3-methyl or 3,6,7-trimethyl precursor) with 1.2 equivalents of acetic anhydride.
-
Causality: Acetic anhydride acts as an efficient dehydrating agent to facilitate the crucial N-O bond formation required for ring closure.
-
-
Catalysis: Add 2 mol% of [bmim]OH to the mixture.
-
Causality: The ionic liquid acts as both a highly efficient microwave-absorbing medium and a basic catalyst. This drastically reduces the reaction time from several hours to mere seconds while preventing thermal degradation of the product[3].
-
-
Irradiation: Subject the mixture to microwave irradiation (e.g., 300W) for 30–60 seconds.
-
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The complete disappearance of the lower-Rf ketoxime spot validates successful cyclization.
-
Workup: Extract the product with diethyl ether, wash with brine, and dry over anhydrous Na₂SO₄. Confirm the final structure using ¹H-NMR (specifically noting the disappearance of the broad oxime -OH peak).
Protocol B: In Vitro Bioactivity Screening (AChE Inhibition Assay)
This modified Ellman’s assay evaluates the binding affinity of the synthesized scaffolds.
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).
-
Causality: Maintaining a strict pH of 8.0 is critical, as it mimics physiological conditions and ensures optimal structural conformation of the AChE enzyme.
-
-
Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE enzyme (0.28 U/mL), and 20 µL of the test compound (3-MB or 3,6,7-TMB) at varying concentrations (1 µM to 100 µM). Incubate for 15 minutes at room temperature to allow for equilibrium binding.
-
Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of acetylthiocholine iodide (ATCI, 15 mM).
-
Causality: ATCI is hydrolyzed by uninhibited AChE to produce thiocholine. Thiocholine subsequently reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion, allowing for colorimetric quantification.
-
-
Validation Checkpoint: Include Donepezil as a positive control and 1% DMSO as a negative (vehicle) control. The assay is only mathematically valid if the DMSO control shows maximum linear absorbance over 5 minutes, and the Donepezil control yields an IC₅₀ within the established literature range.
-
Measurement: Read the absorbance at 412 nm every 60 seconds for 5 minutes using a microplate reader to calculate the initial velocity and subsequent IC₅₀ values.
Mechanistic Pathways & Workflows
Fig 1. Microwave-assisted green synthesis workflow for 1,2-benzisoxazole derivatives.
Fig 2. Logical relationship of structural substitutions on bioactivity and CNS penetration.
Conclusion
The selection between a 3-methyl and a 3,6,7-trimethyl benzisoxazole core dictates the downstream pharmacological trajectory of a drug candidate. While the baseline 3-MB scaffold is ideal for targets requiring deep pocket penetration and minimal steric clash, the 3,6,7-TMB scaffold offers distinct advantages for targets where high lipophilicity, enhanced BBB penetration, and membrane disruption are desired therapeutic traits.
References
- Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry.ResearchGate.
- Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. Shelke, K. F., et al. (2009). ACG Publications.
- An In-depth Technical Guide to the 1,2-Benzisoxazole Core: Structure, Properties, and Applications.BenchChem.
Sources
Analytical Methodologies for the Structural Validation of 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole: A Comparative Guide
Executive Summary
The synthesis and structural validation of benzisoxazole derivatives, specifically 3-chloromethyl-6,7-dimethyl-1,2-benzoxazole (C₁₀H₁₀ClNO), present unique analytical challenges. Synthesized primarily via a modified Boekelheide rearrangement from a 2-oxide precursor using POCl₃ and triethylamine[1], the reaction conditions can inadvertently trigger Lossen-type rearrangements, leading to 1,3-benzoxazole isomeric byproducts[2]. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) in unambiguously validating the 1,2-benzoxazole core and determining the spatial orientation of the chloromethyl group.
The Analytical Challenge: Causality in Isomer Differentiation
Experience & Expertise: In drug development and materials science, the 1,2-benzoxazole (benzisoxazole) scaffold is a privileged structure[3]. However, differentiating it from its 1,3-benzoxazole isomer using basic analytical techniques is notoriously difficult because both isomers share the exact same molecular formula and exact mass[4].
Causality: When 3,6,7-trimethylbenzo[d]isoxazole-2-oxide is treated with POCl₃, the intermediate can either correctly rearrange to form the desired 3-chloromethyl-1,2-benzoxazole or undergo a ring-opening/re-closure sequence (Lossen rearrangement) to form a 1,3-benzoxazole[2]. Therefore, a self-validating analytical system must be employed: HRMS to confirm the mass, NMR to establish bulk phase connectivity, and SCXRD to definitively map the atomic coordinates and 3D conformation[1]. Relying on a single method creates a critical vulnerability in structural assignment.
Comparative Analysis of Validation Methodologies
To establish absolute structural certainty, researchers must weigh the performance of different analytical alternatives.
Table 1: Performance Comparison of Structural Validation Techniques
| Analytical Methodology | Primary Output | Isomer Differentiation (1,2 vs 1,3) | 3D Conformation Analysis | Sample Requirement | Throughput |
| Single-Crystal X-Ray Diffraction (SCXRD) | Absolute atomic coordinates | Definitive (Gold Standard) | Excellent (Confirms anticlinal chloromethyl) | High (Requires high-quality single crystal) | Low (Days) |
| Multinuclear NMR (1D/2D) | Chemical environment & connectivity | High (via ¹³C shifts and NOESY) | Moderate (Inferred via NOE contacts) | Moderate (5-10 mg, non-destructive) | High (Minutes to Hours) |
| LC-HRMS (ESI-TOF) | Exact mass & fragmentation | Low (Similar fragmentation patterns) | None | Low (<1 mg) | Very High (Minutes) |
Experimental Protocols & Self-Validating Workflows
Protocol A: Single-Crystal X-Ray Diffraction (The Gold Standard)
SCXRD is the only method that provides an absolute geometric proof of the molecule. For 3-chloromethyl-6,7-dimethyl-1,2-benzoxazole, SCXRD confirms that the benzoisoxazole ring is almost perfectly planar (r.m.s. deviation = 0.0121 Å) and that the chloro substituent is positioned anticlinally relative to the N–C bond of the isoxazole ring[1].
Step-by-Step Methodology:
-
Crystallization: Dissolve 20 mg of the purified compound in a minimal volume of a moderately polar solvent (e.g., dichloromethane). Layer carefully with a non-polar antisolvent (e.g., hexane) and allow for slow evaporation at 20°C over 48-72 hours to yield diffraction-quality crystals.
-
Mounting: Select a suitable single crystal and mount it on a glass fiber using inert oil. Transfer immediately to the cold stream of the diffractometer.
-
Data Collection: Utilize a diffractometer (e.g., Bruker Kappa APEXII CCD) equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)[1].
-
Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXS). Refine using full-matrix least-squares on F². Ensure that adjacent molecules in the crystal lattice show the characteristic weak intermolecular C—H⋯N hydrogen bonds, forming dimers through a cyclic R²₂(8) association[1][3].
Protocol B: Multinuclear NMR Spectroscopy
While SCXRD proves the structure of a single crystal, NMR validates the bulk purity of the synthesized batch and rules out the presence of 1,3-benzoxazole byproducts[4].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing Tetramethylsilane (TMS) as an internal standard[4].
-
¹H NMR Acquisition: Acquire the spectrum at 400 MHz. Look for the distinct singlet of the chloromethyl protons (-CH₂Cl) typically appearing around δ 4.5–5.0 ppm. The methyl groups at C6 and C7 will appear as distinct singlets upfield.
-
¹³C NMR Acquisition: Acquire the spectrum at 100 MHz. The C3 carbon of the 1,2-benzoxazole core is highly deshielded and serves as a diagnostic marker to differentiate it from a 1,3-benzoxazole core[4].
-
2D NOESY (Optional but Recommended): Perform a NOESY experiment to observe through-space interactions between the C6/C7 methyl protons and the aromatic ring protons, confirming the regiochemistry of the aromatic substitution.
Visualizing the Validation Logic
Orthogonal analytical workflow for the structural validation of 3-chloromethyl-6,7-dimethyl-1,2-benzoxazole.
Step-by-step logic for the Single-Crystal X-Ray Diffraction (SCXRD) validation pipeline.
Conclusion
Relying on a single analytical method is insufficient for complex heterocyclic systems prone to rearrangement. While LC-HRMS rapidly confirms the molecular formula, it fails to differentiate structural isomers. NMR provides excellent bulk-phase connectivity data, but Single-Crystal X-Ray Diffraction remains the unequivocal gold standard for proving the 1,2-benzoxazole core and the exact spatial orientation of the 3-chloromethyl group.
References
-
Kayalvizhi, M., Vasuki, G., Veerareddy, A., & Laxminarasimha, G. (2012). 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3008. URL:[Link]
-
Lecoutey, C., et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Scientific Reports, 10, 3045. URL:[Link]
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- 1. 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
UV-Vis Spectroscopic Profiling of Substituted Benzo[d]isoxazoles: A Comparative Guide
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the benzo[d]isoxazole (1,2-benzisoxazole) scaffold. This bicyclic system is a privileged pharmacophore, serving as the core structural motif in several FDA-approved therapeutics, including the antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide[1].
Before these compounds ever reach biological assays, their electronic properties must be rigorously characterized. UV-Visible (UV-Vis) spectroscopy is a frontline analytical technique used to map the electronic transitions of these molecules. This guide objectively compares the absorption profiles of various substituted benzo[d]isoxazoles, explains the mechanistic causality behind their spectral shifts, and provides a self-validating experimental protocol for accurate characterization.
Mechanistic Causality: Electronic Transitions & Substituent Effects
The UV-Vis absorption profile of a benzo[d]isoxazole derivative is primarily governed by π→π∗ and n→π∗ electronic transitions. The structural uniqueness of this scaffold lies in the weak N–O bond of the isoxazole ring fused directly to a conjugated benzene ring[2].
When we introduce substituents to this core, we intentionally perturb the molecular orbital energies (HOMO and LUMO), which directly dictates the absorption maxima ( λmax ):
-
Electron-Donating Groups (EDGs): Substituents such as pyrrolidinyl or hydroxyl groups increase the electron density across the chromophore. This raises the HOMO energy level, narrowing the HOMO-LUMO gap. Consequently, less energy is required for the electronic transition, resulting in a bathochromic shift (red shift) toward longer wavelengths[3].
-
Electron-Withdrawing Groups (EWGs) & Halogens: Substituents like chlorine or iodine at specific positions (e.g., 3-chloro-4-iodobenzo[d]isoxazole) alter the ground state dipole and can be mapped using Time-Dependent Density Functional Theory (TD-DFT)[4]. These calculated transition energies correlate directly with empirical UV-Vis spectra, often leading to distinct hyperchromic effects (increased molar absorptivity) due to higher oscillator strengths[4].
-
Solvatochromism: The solvent environment plays a critical role. Polar aprotic solvents (like THF) can stabilize the excited state of polar benzo[d]isoxazoles differently than non-polar solvents, causing observable shifts in the λmax [5].
Comparative Quantitative Data
The table below synthesizes empirical UV-Vis absorption data for various substituted benzo[d]isoxazoles, demonstrating how structural modifications and solvent choices impact their electronic spectra.
| Compound | Solvent | λmax (nm) | Key Structural & Electronic Feature |
| 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole | Acetonitrile (MeCN) | 214.4, 233.0, 249.6, 289.4, 310.6, 338.8 | Extended naphtho-conjugation combined with a strong EDG (-pyrrolidinyl) yields multiple distinct, red-shifted transitions[3]. |
| 3-(Chloromethyl)-6,7-dimethylbenzo[d]isoxazole | Tetrahydrofuran (THF) | 206.5, 250.0 | Alkyl/Halogen substitution exhibits localized π→π∗ transitions. Shows a bathochromic shift in THF compared to gas-phase calculations[5]. |
| 3-(Bromomethyl)-6,7-dimethylbenzo[d]isoxazole | Chloroform (CHCl₃) | ~190, 228 | Heavy atom effect (Bromine) in a chlorinated solvent environment[5]. |
| Unsubstituted Naphthalene (Reference) | Acetonitrile (MeCN) | 214.4, 233.0 | Baseline aromatic system; highlights how isoxazole fusion and substitution introduce new higher-wavelength peaks[3]. |
Experimental Methodology: Self-Validating UV-Vis Protocol
To ensure high-fidelity data that bridges theoretical DFT calculations with empirical reality, the following self-validating protocol must be strictly adhered to. The causality behind these steps ensures that artifacts—such as solvent cutoff interference or concentration-dependent aggregation—are systematically eliminated.
Phase 1: Optically Transparent Matrix Preparation
-
Solvent Selection: Select a spectroscopic-grade solvent with a UV cutoff significantly lower than the expected λmax . Causality: Benzo[d]isoxazoles exhibit critical π→π∗ transitions in the deep UV range (190–250 nm)[5]. Using solvents like acetone (cutoff ≈ 330 nm) will mask these fundamental transitions. Acetonitrile (cutoff ≈ 190 nm) is highly recommended[3].
-
Baseline Zeroing: Fill two matched 10 mm path-length quartz cuvettes with the neat solvent. Run a baseline scan from 400 nm down to 190 nm. Self-Validation: The absorbance must remain within ±0.005 AU. Any deviation indicates cuvette mismatch, optical scratching, or solvent contamination.
Phase 2: Serial Dilution & Photometric Range Optimization
-
Stock Solution: Dissolve an accurately weighed mass of the benzo[d]isoxazole derivative (>98% purity via HPLC) in MeCN to yield a 1.0×10−3 M stock.
-
Dynamic Range Dilution: Prepare working standards at 10−4 , 5×10−5 , and 10−5 M. Causality: Modern photomultiplier tubes (PMTs) in spectrophotometers are most linear and accurate between 0.1 and 1.2 AU. High concentrations cause photometric noise and stray light artifacts.
Phase 3: Spectral Acquisition & Orthogonal Validation
-
Scanning: Scan each working standard at a slow scan rate (e.g., 60 nm/min) with a narrow spectral bandwidth (1 nm). Causality: This resolves fine vibronic structures, which are common in rigid, fused-ring systems like naphtho[1,2-d]isoxazoles[3].
-
Beer-Lambert Validation: Plot the absorbance at the primary λmax against concentration. Self-Validation: A strictly linear relationship ( R2>0.999 ) confirms that the compound is fully dissolved as monomers. Non-linearity indicates excimer formation, self-aggregation, or instrument saturation, requiring immediate protocol adjustment.
Workflow Visualization
Below is the logical workflow mapping the self-validating protocol for analyzing benzo[d]isoxazole derivatives.
Self-Validating UV-Vis Spectroscopic Workflow for Benzo[d]isoxazole Derivatives.
References
-
MDPI (Molbank). 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole. Available at: [Link]
-
ACS Publications (The Journal of Organic Chemistry). UV-Induced Photochemistry of 1,3-Benzoxazole, 2-Isocyanophenol, and 2-Cyanophenol Isolated in Low-Temperature Ar Matrixes. Available at: [Link]
-
Preprints.org. 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole. Available at: [Link]
-
DergiPark. DFT calculations of benzoisoxazole derivatives. Available at: [Link]
Sources
Benzisoxazole vs. Benzoxazole: A Comparative Guide to Scaffold Stability in Drug Discovery
As a Senior Application Scientist, I frequently encounter drug discovery programs wrestling with the selection of heterocyclic scaffolds. The isomeric 1,2-benzisoxazole and 1,3-benzoxazole rings are ubiquitous in pharmacologically active agents[1]. Benzisoxazoles form the core of antipsychotics like risperidone, while benzoxazoles are featured in anti-inflammatory agents like benoxaprofen[1]. Despite their structural similarity, their stability profiles diverge significantly due to fundamental differences in heteroatom placement and bond energies.
This guide provides an objective, data-driven comparison of their stability, highlighting the mechanistic causality behind their degradation pathways and offering validated experimental protocols for stability profiling.
Thermodynamic Foundations and Mechanistic Vulnerabilities
1.1. 1,2-Benzisoxazole: The Kemp Elimination Liability
The defining structural feature of 1,2-benzisoxazole is the presence of an adjacent nitrogen-oxygen (N-O) bond. This N-O bond is inherently weak, which significantly impacts the thermodynamic stability of the scaffold. The heat of formation for 1,2-benzisoxazole is approximately 33.3 kcal/mol, indicating a relatively high-energy state[2].
The primary degradation pathway for benzisoxazoles lacking substitution at the C3 position is base-catalyzed ring opening, famously known as the Kemp elimination[3][4]. In this concerted reaction, a base abstracts the acidic proton at the C3 position. The resulting electron cascade cleaves the weak N-O bond, yielding a salicylonitrile (2-cyanophenol) derivative[5]. Because negative charge is transferred to the leaving group oxygen as the reaction proceeds, this scaffold is highly sensitive to basic conditions and polar protic environments that solvate the incipient phenoxide[4].
1.2. 1,3-Benzoxazole: Aromatic Stability and Hydrolytic Susceptibility
In contrast, 1,3-benzoxazole lacks the weak N-O bond, featuring a nitrogen and oxygen atom separated by a carbon atom. This arrangement allows for greater resonance stabilization across the fused ring system. Consequently, benzoxazole exhibits a significantly lower heat of formation (10.8 kcal/mol), making it thermodynamically more stable than its benzisoxazole isomer[2].
While resistant to Kemp elimination, benzoxazole is not invincible. The C=N bond within the oxazole ring functions similarly to a cyclic amide or imidic ester, making it susceptible to nucleophilic attack. Under strongly acidic or basic conditions, the ring can undergo hydrolysis to form 2-aminophenol derivatives. However, the aromatic stability of the benzoxazole ring generally renders it resistant to direct hydration under physiological conditions unless subjected to extreme pH or catalytic metals[6].
Comparative Stability Data
To facilitate scaffold selection, the quantitative stability parameters of both heterocycles are summarized below.
| Parameter | 1,2-Benzisoxazole | 1,3-Benzoxazole |
| Heat of Formation (ΔHf at 298K) | 33.3 kcal/mol[2] | 10.8 kcal/mol[2] |
| Primary Degradation Pathway | Base-catalyzed ring opening (Kemp elimination)[4] | Acid/Base-catalyzed hydrolysis |
| Weakest Bond | N-O bond | C=N (amide-like linkage) |
| Physiological Stability (pH 7.4) | Moderate to Low (if C3 is unsubstituted)[3] | High (stable aromatic system)[6] |
| Thermal Stability | Lower (decomposes at lower temperatures)[2] | Higher (resonance-stabilized)[2] |
| Major Degradants | Salicylonitriles (2-cyanophenols)[5] | 2-Aminophenols |
Visualizing Degradation Pathways
To clearly illustrate the divergent degradation logic of these two scaffolds, the following workflow diagram maps their respective vulnerabilities.
Mechanistic degradation pathways of benzisoxazole and benzoxazole scaffolds.
Experimental Protocols for Stability Profiling
As an application scientist, I emphasize that theoretical stability must be empirically validated for your specific substituted derivatives. The following protocols are designed as self-validating systems to accurately quantify the degradation kinetics of these scaffolds.
Protocol 1: Kinetic Profiling of Kemp Elimination (for Benzisoxazoles)
Causality: By monitoring the appearance of the phenoxide product (which strongly absorbs in the UV-Vis spectrum), we can derive the pseudo-first-order rate constant ( kobs ) of the Kemp elimination. This self-validates by ensuring the loss of parent mass directly correlates with the stoichiometric appearance of the specific chromophore.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of biological buffers (e.g., HEPES, Tris, CAPS) ranging from pH 7.0 to 11.0, maintaining a constant ionic strength (I = 0.1 M with NaCl).
-
Substrate Stock: Dissolve the benzisoxazole derivative in HPLC-grade acetonitrile to a concentration of 10 mM.
-
Reaction Initiation: In a quartz cuvette, mix 2.97 mL of the selected buffer with 30 µL of the substrate stock (final substrate concentration = 100 µM, 1% ACN). Mix rapidly by inversion.
-
Kinetic Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer thermostated at 25°C. Monitor the absorbance at the λmax of the corresponding salicylonitrile product (typically 380-400 nm for the phenoxide ion) over time.
-
Data Analysis: Fit the absorbance vs. time data to a first-order exponential growth equation: At=A∞−(A∞−A0)e−kobst . Plot kobs against hydroxide ion concentration [OH−] to determine the second-order rate constant.
Protocol 2: Accelerated Hydrolytic Stress Testing (for Benzoxazoles)
Causality: Because benzoxazoles are highly stable at neutral pH, accelerated conditions (elevated temperature and extreme pH) are required to force degradation. LC-MS is used to track the disappearance of the parent compound and confirm the exact mass of the 2-aminophenol degradant, ruling out alternative oxidation pathways.
Step-by-Step Methodology:
-
Sample Preparation: Prepare 1 mg/mL solutions of the benzoxazole derivative in three distinct media: 0.1 N HCl (pH ~1.2), 50 mM Phosphate Buffer (pH 7.4), and 0.1 N NaOH (pH ~13).
-
Thermal Stress: Aliquot the solutions into sealed amber glass vials to prevent photochemical degradation. Incubate the vials in a shaking dry block heater at 80°C.
-
Time-Course Sampling: Withdraw 50 µL aliquots at 0, 2, 4, 8, 24, and 48 hours. Immediately quench the extreme pH samples (neutralize the HCl samples with NaOH, and the NaOH samples with HCl) to halt degradation.
-
LC-MS Analysis: Dilute the quenched samples 1:10 in the mobile phase and inject onto a reverse-phase UPLC-MS system (C18 column).
-
Quantification & Validation: Integrate the peak area of the parent benzoxazole to calculate the percentage remaining relative to the t=0 time point. Identify the mass of the degradation products (e.g., +18 Da for water addition/ring opening) to confirm the hydrolytic pathway.
References
-
Thermal Reactions of Benzoxazole. Single Pulse Shock Tube Experiments and Quantum Chemical Calculations. ACS Publications.[Link]
-
Base-catalyzed Kemp elimination of 5-nitrobenzisoxazole. ResearchGate.[Link]
-
A Divergent and Selective Synthesis of Isomeric Benzoxazoles from a Single N-Cl Imine. ACS Publications.[Link]
-
The Swiss Army Knife of Heterocycles: Isoxazoles Across Drug Discovery. Drug Hunter.[Link]
-
Engineering a model protein cavity to catalyze the Kemp elimination. NIH.[Link]
-
Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure. ResearchGate.[Link]
-
Redox-Active Titanium–2-Phenylbenzoxazole Solids as Light-Responsive Materials. ACS Publications.[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3,6,7-Trimethylbenzo[d]isoxazole
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of 3,6,7-Trimethylbenzo[d]isoxazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3,6,7-Trimethylbenzo[d]isoxazole. The following guidance is based on data from structurally similar isoxazole and benzisoxazole derivatives and general principles of chemical safety. It is imperative that a comprehensive, site-specific risk assessment is conducted by qualified personnel before handling this compound. This compound should be treated as potentially hazardous until proven otherwise.
Hazard Assessment and Triage
Given the absence of specific toxicological data for 3,6,7-Trimethylbenzo[d]isoxazole, a conservative approach to its handling is mandatory. Structurally related compounds exhibit a range of hazards, including flammability, acute toxicity if swallowed, and irritation to the skin, eyes, and respiratory tract.[1][2] Some complex isoxazole derivatives have been flagged as suspected carcinogens and reproductive toxins.[3] Therefore, 3,6,7-Trimethylbenzo[d]isoxazole must be handled with the assumption that it may possess similar hazardous properties.
Key Potential Hazards:
-
Flammability: Isoxazole derivatives can be flammable liquids with low flash points.[4][5]
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Irritation: Potential for skin, eye, and respiratory irritation.[1][2]
-
Severe Damage: Some benzisoxazole analogues can cause severe skin burns and eye damage.[6]
-
Chronic Toxicity: Potential for carcinogenicity and reproductive toxicity, based on data for related compounds.[3]
All handling operations must be conducted within a certified chemical fume hood to mitigate the risk of inhalation exposure.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for minimizing exposure risk. The following table outlines the minimum required PPE for handling 3,6,7-Trimethylbenzo[d]isoxazole.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[1][7] | Protects against splashes and vapors which may cause serious eye damage. |
| Skin Protection - Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect for damage before each use and dispose of contaminated gloves immediately.[7] | Prevents skin contact and potential systemic absorption. |
| Skin Protection - Body | Flame-resistant laboratory coat.[1][7] | Protects against accidental splashes and potential fire hazards. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][7] | Minimizes inhalation of potentially harmful vapors. |
Operational Plan: From Receipt to Disposal
Adherence to a strict, step-by-step operational plan is critical for ensuring safety and procedural consistency.
Pre-Handling Preparations
-
Designated Area: Designate a specific area within a certified chemical fume hood for all handling activities.
-
Safety Equipment Check: Ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[7]
-
Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials (inert absorbent like vermiculite or sand), and labeled waste containers before bringing the chemical into the work area.[8]
Handling and Experimental Procedures
The following diagram illustrates the standard workflow for the safe handling of 3,6,7-Trimethylbenzo[d]isoxazole.
Caption: Workflow for the safe handling of 3,6,7-Trimethylbenzo[d]isoxazole.
Spill Response Protocol
In the event of a spill, immediate and decisive action is required:
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[8]
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
Disposal Plan: Ensuring Environmental and Personnel Safety
Under no circumstances should 3,6,7-Trimethylbenzo[d]isoxazole or its containers be disposed of in regular trash or down the drain.[8] All waste associated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including residual compound and contaminated items (e.g., gloves, weigh boats, paper towels), in a dedicated, leak-proof, and clearly labeled container.[8]
-
Liquid Waste: Collect any solutions containing 3,6,7-Trimethylbenzo[d]isoxazole in a chemically resistant, leak-proof container with a secure screw-top cap.[8]
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Final Disposal
All hazardous waste must be collected and transferred to a licensed and approved waste disposal facility in accordance with local, state, and federal regulations.[8]
References
- Personal protective equipment for handling 4-propyl-1,3-oxazole. Benchchem.
- Personal protective equipment for handling 3-Isoxazolidinemethanol. Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product.
- 14 - SAFETY DATA SHEET. Fisher Scientific.
- Safety Data Sheet - ChemScene. ChemScene.
- Safety Data Sheet - MedchemExpress.com. MedchemExpress.
- Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
